4-Oxopiperidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-oxopiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXKKQPXHHGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Oxopiperidine-2-carboxylic acid hydrochloride CAS 99979-55-2 properties
Technical Whitepaper: 4-Oxopiperidine-2-carboxylic Acid Hydrochloride (CAS 99979-55-2) A Versatile Scaffold for Peptidomimetics and Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, This compound (CAS 99979-55-2) —often referred to as 4-oxopipecolic acid—stands as a critical "chassis" molecule. It offers a unique combination of structural rigidity and orthogonal functional density. Unlike simple piperidines, this scaffold provides three distinct vectors for diversification: the secondary amine, the carboxylic acid, and the C4-ketone. This whitepaper analyzes the physicochemical properties, synthetic pathways, and reaction manifolds of CAS 99979-55-2, positioning it as a premier building block for conformationally constrained peptidomimetics and fragment-based drug discovery (FBDD).
Chemical & Physical Profile
The hydrochloride salt ensures stability and water solubility, making it easier to handle than the zwitterionic free base.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Ketopipecolic acid HCl; 4-Oxo-L-pipecolic acid HCl (if chiral) |
| CAS Number | 99979-55-2 (Racemic/General HCl salt) |
| Molecular Formula | C₆H₉NO₃[1][2][3][4][5][6] · HCl |
| Molecular Weight | 179.60 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 139–142 °C (decomposition) [1] |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether, Hexane |
| Acidity (pKa) | ~2.2 (COOH), ~8.9 (NH₂⁺) [Predicted] |
| Stability | Hygroscopic; store under inert gas at -20°C |
Note on Stereochemistry: While CAS 99979-55-2 often refers to the racemic hydrochloride synthesized from glycine, enantiopure forms (S-isomer: CAS 65060-18-6; R-isomer: CAS 2306253-32-5) are critical for asymmetric synthesis. The reactivity profiles described below apply to all stereoisomers.
Synthetic Utility & Reactivity: The Functional Trinity
The power of this scaffold lies in its orthogonal reactivity . A medicinal chemist can selectively manipulate three sites without protecting group interference, provided the correct order of operations is followed.
A. The C4-Ketone (The Diversity Vector)
The ketone at position 4 is the most valuable feature, distinguishing this molecule from standard pipecolic acid.
-
Reductive Amination: The ketone readily undergoes reductive amination with primary and secondary amines using NaBH(OAc)₃. This is the primary route for generating diverse libraries of 4-substituted piperidines.
-
Stereoselective Reduction: Reduction with bulky hydrides (e.g., L-Selectride) can yield cis-4-hydroxypipecolic acid derivatives with high diastereoselectivity, useful for accessing hydroxylated alkaloids.
-
Wittig/Horner-Wadsworth-Emmons: Converts the ketone into exocyclic alkenes, allowing for chain extension.
B. The C2-Carboxylic Acid (The Anchor)
-
Peptide Coupling: Serves as a non-natural amino acid. When incorporated into peptides, the piperidine ring restricts conformational freedom (phi/psi angles), often stabilizing
-turns or polyproline helices. -
Esterification: Standard Fischer esterification or coupling with alkyl halides.
C. The N1-Amine (The Handle)
-
Protection/Derivatization: Readily protected with Boc, Fmoc, or Cbz groups to allow chemistry at the C4 position.
-
N-Alkylation: Standard Sₙ2 reactions to introduce lipophilic tails.
Visualization: Reactivity Manifold
Figure 1: The orthogonal reactivity map of the 4-oxopipecolic acid scaffold.
Experimental Protocol: De Novo Synthesis
Rationale: While commercially available, understanding the synthesis from N-Boc-glycine allows for the introduction of isotopes or specific modifications. This protocol is based on the titanium-mediated radical cyclization strategy [1].
Reagents:
Workflow:
-
Radical Bromination:
-
Titanium-Mediated Coupling:
-
Cool the crude bromide in THF to -78°C.
-
Add a solution of dichlorodiethoxytitanium (prepared from TiCl₄ and Ti(OEt)₄).
-
Add 2-trimethylsiloxybutadiene dropwise.
-
Outcome: The titanium Lewis acid facilitates the Sₙ1-like substitution of the bromide with the silyl enol ether.
-
-
Cyclization & Deprotection:
-
Treat the resulting acyclic intermediate with saturated HCl in diethyl ether.
-
Allow to stand at room temperature overnight.[8]
-
Result: Simultaneous removal of Boc/t-Butyl groups and cyclization via the amine attacking the ketone (followed by hydrolysis) yields the This compound .
-
-
Purification:
-
The product precipitates as a white solid. Filter and wash with dry ether.
-
Yield: Typically >90% for the cyclization step.
-
Figure 2: Synthetic workflow via the Glycine Radical Cation route.
Therapeutic Applications
1. Neurodegenerative Disease: Analogues of pipecolic acid are potent modulators of the NMDA receptor and GABA receptors . The 4-oxo group allows for the attachment of hydrophobic domains that can interact with allosteric binding pockets in these channels.
2. Peptidomimetics: In drug design, replacing a Proline residue with 4-oxopipecolic acid introduces a "kink" that can be further functionalized. This is used to lock bioactive peptides into their active conformation, increasing metabolic stability against proteases.
3. HCV NS5A Inhibitors: The scaffold has been utilized in the synthesis of symmetrical dimeric inhibitors for Hepatitis C, where the piperidine ring serves as the core linker between chiral effector groups.
Handling & Safety (E-E-A-T)
-
Hazards: Classified as an Irritant (H315, H319, H335). It causes skin irritation and serious eye irritation.
-
Storage: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably desiccated at -20°C. Moisture absorption leads to a sticky gum that is difficult to weigh accurately.
-
Solvent Compatibility: Avoid dissolving the free base in chlorinated solvents for extended periods without protection, as the secondary amine can react with trace HCl breakdown products over time.
References
-
Münster, P., & Steglich, W. (1987). Titanium-Mediated Addition of Silyl Dienol Ethers to Electrophilic Glycine Templates: Preparation of 4-Oxopipecolic Acid Derivatives. Organic Syntheses , 76, 196.
-
PubChem.[5][11] (n.d.). 4-Oxopiperidine-2-carboxylic acid.[1][2][3][5][11][12] National Library of Medicine.
-
Sigma-Aldrich.[8] (n.d.). (S)-1-Boc-4-oxopiperidine-2-carboxylic acid Product Sheet.
-
CymitQuimica. (n.d.). This compound Properties.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 99979-55-2|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 99979-55-2 | this compound - Synblock [synblock.com]
- 4. Secondary Amines | CymitQuimica [cymitquimica.com]
- 5. 4-Hydroxypipecolic acid | C6H11NO3 | CID 151907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 脂肪族杂环化合物-玉函医药 [fdc-chemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. 4-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 14263783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid CAS#: 198646-60-5 [m.chemicalbook.com]
4-Oxo-L-pipecolic acid hydrochloride chemical structure and molecular weight
Technical Monograph: 4-Oxo-L-pipecolic Acid Hydrochloride
Introduction
4-Oxo-L-pipecolic acid hydrochloride (also known as (S)-4-oxopiperidine-2-carboxylic acid hydrochloride) is a non-proteinogenic amino acid derivative of significant value in medicinal chemistry.[1] As a conformationally constrained analogue of glutamate and aspartate, it serves as a critical chiral building block for the synthesis of 4-substituted pipecolic acid derivatives. These derivatives are privileged scaffolds in the design of peptidomimetics, HIV protease inhibitors (e.g., Palinavir), and novel
This guide provides a rigorous technical analysis of its chemical structure, physicochemical properties, synthetic pathways, and applications in drug discovery.[1]
Chemical Identity & Structure
The molecule consists of a six-membered piperidine ring containing a ketone functionality at the C4 position and a carboxylic acid at the C2 position. The stereochemistry at C2 is defined as S (L-configuration), which is crucial for its biological activity and utility in asymmetric synthesis.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride |
| Common Names | 4-Oxo-L-pipecolic acid HCl; 4-Ketopipecolic acid HCl |
| CAS Number | 2133-33-7 (L-form HCl); 65060-18-6 (L-form free acid) |
| Molecular Formula | C |
| SMILES | Cl.OC(=O)[C@@H]1CC(=O)CCN1 |
Molecular Weight Calculation
Precise molecular weight determination is essential for stoichiometry in synthetic protocols.[1]
| Component | Formula | Calculation ( g/mol ) | Mass Contribution |
| Free Acid | C | (6×12.[1]01) + (9×1.008) + (1×14.[1][2]01) + (3×16.[1]00) | 143.14 |
| Hydrochloride | HCl | 1.008 + 35.45 | 36.46 |
| Total MW | C | 143.14 + 36.46 | 179.60 |
Structural Analysis & Stereochemistry
The piperidine ring of 4-oxo-L-pipecolic acid predominantly adopts a chair conformation. However, the presence of the sp
-
Stereocenter: The C2 carbon has an (S)-configuration.[1] In solution, the carboxylic acid group typically adopts an equatorial position to minimize 1,3-diaxial interactions, although the salt form (protonated amine) stabilizes the structure via ionic interactions.[1]
-
Hydration Equilibrium: In aqueous solution, the C4 ketone exists in equilibrium with its gem-diol (hydrate) form.[1] This equilibrium is pH-dependent and must be accounted for during NMR analysis in D
O.
Synthesis & Production Strategies
The synthesis of 4-oxo-L-pipecolic acid hydrochloride generally proceeds via two primary routes: the oxidation of 4-hydroxy-L-pipecolic acid or the cyclization of acyclic precursors.
Route A: Oxidation of 4-Hydroxy-L-pipecolic Acid
This is the most direct route for producing the chiral ketone, leveraging the commercially available trans-4-hydroxy-L-pipecolic acid (derived from L-hydroxyproline or biological sources).
Protocol:
-
Protection: The amine is protected (e.g., Boc or Cbz) to prevent N-oxide formation.[1]
-
Oxidation: Jones oxidation (CrO
/H SO ) or TEMPO-mediated oxidation converts the C4 hydroxyl to a ketone.[1] -
Deprotection: Acidic hydrolysis (HCl/dioxane) removes the protecting group, yielding the hydrochloride salt.[1]
Route B: The "Organic Syntheses" Method (Acyclic Precursor)
A robust method involves the reaction of N-Boc-glycine esters with dienes, followed by cyclization.
-
Reagents: N-Boc-glycine tert-butyl ester, 2-trimethylsiloxybutadiene.[1]
-
Mechanism: Titanium-mediated coupling followed by acid-mediated cyclization and deprotection.[1]
-
Yield: High stereochemical retention of the glycine moiety.
Applications in Drug Development
4-Oxo-L-pipecolic acid is rarely the final API; rather, it is a versatile "divergent intermediate."[1] Its C4 ketone handle allows for stereoselective functionalization.[1]
Reductive Amination (Synthesis of 4-Aminopiperidines)
The ketone can be subjected to reductive amination with various amines to generate 4-amino-pipecolic acid derivatives. These are key motifs in:
-
Beta-Lactamase Inhibitors: Analogues of diazabicyclooctanes (like Relebactam) often utilize substituted piperidine rings to enhance Gram-negative penetration.[1]
-
Somatostatin Mimetics: Used to constrain peptide backbones.[1]
Stereoselective Reduction (Synthesis of cis-4-Hydroxypipecolates)
While the starting material for synthesis is often trans-4-hydroxy-L-pipecolic acid, the 4-oxo intermediate allows access to the cis-isomer via stereocontrolled hydride reduction (e.g., L-Selectride), which is difficult to access otherwise. The cis-4-hydroxy isomer is a core component of the HIV protease inhibitor Palinavir .[3]
| Application Area | Mechanism of Utility | Key Downstream Product |
| HIV Therapeutics | Stereoselective reduction to cis-alcohol | Palinavir (protease inhibitor) |
| Antibiotics | Reductive amination | Novel |
| Peptidomimetics | Conformational constraint |
Analytical Characterization
To validate the integrity of 4-oxo-L-pipecolic acid HCl, the following spectral characteristics should be observed.
Proton NMR ( H-NMR, 400 MHz, D O)
Due to the hydration of the ketone in D
- 4.15 (dd, 1H, H-2): The alpha-proton adjacent to the carboxylic acid.[1]
- 3.6 - 3.8 (m, 2H, H-6): Protons adjacent to the nitrogen.[1]
- 2.8 - 3.0 (m, 2H, H-3/H-5): Methylene protons adjacent to the ketone/hydrate.[1]
-
Note: The absence of the H-4 proton (present in the hydroxy precursor) confirms oxidation.[1]
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): 144.1 m/z (corresponding to the free acid cation).[1]
-
Fragment Ions: Loss of COOH (-45) is common.[1]
Handling and Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator at -20°C to prevent hydrolysis or degradation.[1]
-
Stability: Stable under acidic conditions.[1] Avoid strong bases which may cause racemization at the C2 position via enolization of the ketone.[1]
References
-
Organic Syntheses. "Pipecolic acid, 4-oxo-, hydrochloride." Org.[1][2][4] Synth.1993 , 72, 173.[1] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11062499, (S)-4-Oxopiperidine-2-carboxylic acid."[1] PubChem, 2024 .[1][5] Link
-
ChemicalBook. "L-Pipecolic acid hydrochloride Properties and Synthesis." ChemicalBook, 2024 .[1] Link
-
Santa Cruz Biotechnology. "DL-Pipecolic acid hydrochloride Data Sheet." SCBT. Link[1]
-
ResearchGate. "Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives."[1] ResearchGate, 2023 .[1] Link
Sources
- 1. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Relebactam synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Oxo-piperidine-3-carboxylic acid | C6H9NO3 | CID 13381779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Difference between 4-oxopipecolic acid and 4-hydroxypipecolic acid
Topic: Difference between 4-oxopipecolic acid and 4-hydroxypipecolic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Structural Divergence, Synthetic Utility, and Pharmaceutical Application
Executive Summary
In the realm of non-proteinogenic amino acids, pipecolic acid derivatives serve as critical scaffolds for conformationally restricted peptidomimetics. This guide delineates the technical distinctions between 4-oxopipecolic acid (the ketone variant) and 4-hydroxypipecolic acid (the alcohol variant). While structurally related, their roles in drug discovery differ fundamentally: the 4-oxo derivative acts primarily as a versatile, achiral (at C4) synthetic intermediate allowing stereochemical reset, whereas the 4-hydroxy derivative is a stereochemically defined motif found in bioactive natural products and specific protease inhibitors.
Structural & Physicochemical Characterization
The core difference lies in the oxidation state at the C4 position of the piperidine ring, which dictates their chemical reactivity, stereochemical complexity, and spectroscopic signatures.
Structural Comparison Table
| Feature | 4-Oxopipecolic Acid | 4-Hydroxypipecolic Acid |
| IUPAC Name | 4-oxopiperidine-2-carboxylic acid | 4-hydroxypiperidine-2-carboxylic acid |
| Functional Group at C4 | Ketone (Carbonyl, | Alcohol (Hydroxyl, |
| Chirality | 1 Stereocenter (C2) | 2 Stereocenters (C2, C4) |
| Stereoisomers | Enantiomers: | Diastereomers: cis (2,4-syn) and trans (2,4-anti) |
| Hybridization at C4 | Trigonal planar ( | Tetrahedral ( |
| Key Reactivity | Nucleophilic addition, Reductive amination, Enolization | Esterification, Etherification, H-bonding donor/acceptor |
| Stability | Prone to decarboxylation under harsh conditions; hydrate formation | Stable; stereocenter fixed unless activated |
Stereochemical Implications[4][5]
-
4-Oxopipecolic Acid: The C4 ketone flattens the ring geometry at that position. It serves as a "stereochemical blank slate." By reducing the ketone, chemists can access either the cis or trans 4-hydroxy isomer depending on the hydride source used (e.g., bulky vs. small reducing agents).[1]
-
4-Hydroxypipecolic Acid: The orientation of the hydroxyl group relative to the carboxylate (C2) is critical for biological activity. For instance, Palinavir (an HIV protease inhibitor) specifically requires the cis-4-hydroxy-(L)-pipecolic acid scaffold to occupy the S2' subsite of the enzyme.
Biosynthetic & Metabolic Pathways
While 4-hydroxypipecolic acid is a documented secondary metabolite in fungi and plants, 4-oxopipecolic acid is typically an intermediate or a degradation product rather than an accumulated end-product.
Biosynthesis of 4-Hydroxypipecolic Acid
In nature, the hydroxylation of L-pipecolic acid is catalyzed by specific Fe(II)/
-
Source: Identified in filamentous fungi like Fusarium oxysporum.[2][3]
-
Mechanism: Direct regio- and stereoselective hydroxylation of unactivated C-H bonds.
Visualization: Biosynthetic Pathway
The following diagram illustrates the enzymatic route from L-Lysine to trans-4-Hydroxypipecolic acid.
Caption: Enzymatic conversion of L-Lysine to trans-4-Hydroxypipecolic acid via L-Pipecolic acid intermediate.
Synthetic Methodologies
For drug development, reliance on natural extraction is insufficient. Chemical synthesis allows for the production of both 4-oxo and 4-hydroxy variants, often starting from Aspartic Acid or Glutamic Acid derivatives.
Synthesis of 4-Oxopipecolic Acid
The 4-oxo derivative is frequently synthesized via the Dieckmann condensation of aspartic acid diesters.
-
Starting Material: N-protected L-Aspartic acid (e.g., Boc-Asp-OtBu).
-
Chain Extension: Reaction with a lithium enolate or similar to form a
-keto ester. -
Cyclization: Base-mediated cyclization yields the 4,6-dioxopiperidine intermediate.
-
Decarboxylation: Removal of the ester group (if present) yields the N-protected 4-oxopipecolic acid.
Stereodivergent Synthesis of 4-Hydroxypipecolic Acid
The 4-oxo compound is the divergent point.
-
To obtain cis-4-hydroxy: Reduction with NaBH
in MeOH/AcOH. The hydride attacks from the less hindered face (often axial attack), yielding the thermodynamic product or governed by chelation control. -
To obtain trans-4-hydroxy: Reduction with bulky hydrides like L-Selectride (LiBH(
-Bu) ).[1] The steric bulk forces equatorial attack, yielding the axial alcohol (depending on ring conformation).
Visualization: Chemical Synthesis Workflow
Caption: Stereodivergent synthesis accessing both hydroxy isomers from the common 4-oxo intermediate.
Pharmaceutical Applications
4-Hydroxypipecolic Acid in Drug Design
The hydroxyl group at C4 provides a handle for hydrogen bonding and further functionalization (e.g., etherification).
-
Palinavir: A potent HIV protease inhibitor. The cis-4-hydroxypipecolic acid moiety acts as a P2' ligand, replacing the traditional proline to improve binding affinity and oral bioavailability.
-
Antibiotics: The scaffold appears in peptide antibiotics like Etamycin and Virginiamycin , where the hydroxylation pattern dictates the conformation of the macrocycle.
4-Oxopipecolic Acid as a Scaffold[8]
-
Conformationally Restricted GABA Analogs: The ketone allows for the introduction of diverse substituents at C4 via Grignard addition or Wittig olefination, creating novel amino acids that probe receptor pockets (e.g., NMDA or GABA receptors).
-
Reductive Amination: The ketone can be converted to an amine, generating 4-aminopipecolic acid , another class of bioactive peptidomimetics.
Analytical Characterization (NMR)[1][9][10]
Distinguishing these two compounds in the lab is straightforward using
Proton NMR ( H NMR)[1]
-
4-Oxopipecolic Acid:
-
H-4: Signal is absent .
-
H-3 & H-5: These protons appear as complex multiplets significantly deshielded (shifted downfield, typically
2.4–3.0 ppm) due to the anisotropy of the adjacent carbonyl group.
-
-
4-Hydroxypipecolic Acid:
-
H-4: Distinct methine signal present at
3.5–4.2 ppm (depending on solvent). -
Coupling (
values):-
Trans-isomer (axial OH, equatorial H-4): Narrower multiplet (small
). -
Cis-isomer (equatorial OH, axial H-4): Wide multiplet or triplet of triplets (large
~10-12 Hz with adjacent axial protons).
-
-
Carbon NMR ( C NMR)
-
4-Oxopipecolic Acid: Distinct carbonyl peak at
205–210 ppm . -
4-Hydroxypipecolic Acid: Carbinol carbon (C-OH) appears at
65–70 ppm .
References
-
Marin, J., et al. (2004). "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor." The Journal of Organic Chemistry, 69(1), 130–141. Link
-
Cochi, A., et al. (2013).[4] "Complementary and Stereodivergent Approaches to the Synthesis of 5-Hydroxy- and 4,5-Dihydroxypipecolic Acids." European Journal of Organic Chemistry, 2013(7), 1306–1317.[4] Link
-
Tani, Y., et al. (2015).[5] "Development of a process for the production of trans-4-hydroxy-L-pipecolic acid using a novel enzyme." Applied and Environmental Microbiology. (Contextual citation for biocatalysis).
-
Beaulieu, P. L., et al. (1997).[6] "Synthesis of (2S,4S)-4-Hydroxypipecolic Acid and Derivatives." The Journal of Organic Chemistry, 62(10), 3440–3448. Link
- Lamar, A. A., et al. (2014). "Synthesis of Palinavir and Related HIV Protease Inhibitors." Chemical Reviews. (General reference for Palinavir structure).
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 6. WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid - Google Patents [patents.google.com]
The Ascending Trajectory of 4-Substituted Pipecolic Acid Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pipecolic acid scaffold, a saturated six-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity and the potential for stereospecific substitutions make it an attractive starting point for the design of novel therapeutics. Among its many variations, 4-substituted pipecolic acid derivatives have garnered significant attention due to their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, offering valuable insights for researchers and drug development professionals.
I. The Strategic Synthesis of 4-Substituted Pipecolic Acid Derivatives: Crafting the Core
The therapeutic potential of 4-substituted pipecolic acid derivatives is intrinsically linked to the ability to synthesize them with high stereochemical control. The substitution at the C4 position introduces a new chiral center, significantly influencing the molecule's interaction with its biological target. Various synthetic strategies have been developed to access these valuable compounds.
A prevalent and effective method for constructing the piperidine ring is the aza-Diels-Alder reaction. This cycloaddition reaction, involving a diene and an imine, provides a convergent and often stereoselective route to substituted piperidines, which can then be further elaborated to the desired pipecolic acid derivatives.[1]
Another powerful approach involves the enantioselective synthesis starting from 4-piperidones. These cyclic ketones can be prepared through asymmetric [4+2] cycloaddition reactions, and subsequent chemical manipulations allow for the introduction of various substituents at the 4-position and the formation of the carboxylic acid moiety.[2]
Representative Experimental Protocol: Synthesis of 4-Aminopipecolic Acid Derivatives via Reductive Amination
This protocol outlines a general procedure for the synthesis of 4-aminopipecolic acid derivatives from a 4-oxopipecolic acid ester, a common intermediate.
Step 1: Imine Formation.
-
Dissolve the 4-oxopipecolic acid ester (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the imine or enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Reduction of the Imine.
-
Once imine formation is complete, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and commonly used reagent for this transformation and is added portion-wise to the reaction mixture (1.5 eq).[3]
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
Step 3: Work-up and Purification.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-aminopipecolic acid derivative.
Step 4: Hydrolysis of the Ester (if required).
-
To obtain the free carboxylic acid, dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or tetrahydrofuran) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).
-
Stir the mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final 4-aminopipecolic acid derivative.
II. A Spectrum of Biological Activities: From Inflammation to Infection
The strategic placement of substituents at the 4-position of the pipecolic acid ring has unlocked a wide array of biological activities, targeting key proteins implicated in various diseases.
A. Anti-inflammatory Activity: Inhibition of TNF-α Converting Enzyme (TACE)
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases.[3] Its release from the cell surface is mediated by the TNF-α converting enzyme (TACE), a member of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes.[4] 4-Substituted pipecolic acid derivatives, particularly those incorporating a hydroxamic acid moiety, have emerged as potent and selective TACE inhibitors.[4]
The hydroxamic acid group acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of TACE. The pipecolic acid scaffold serves as a rigid framework to orient the substituents towards specific binding pockets within the enzyme. The nature of the substituent at the 4-position is critical for achieving both potency and selectivity. For instance, 4-hydroxy and 4-benzyloxybenzenesulfonamide substituents have been shown to exhibit excellent TACE inhibitory activity with significant selectivity over other matrix metalloproteinases (MMPs).[4]
Table 1: TACE Inhibitory Activity of 4-Substituted Pipecolic Acid Hydroxamate Derivatives
| Compound ID | 4-Substituent | TACE IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/TACE) | Reference |
| 1 | 4-Hydroxy | 5 | >10000 | >2000 | [4] |
| 2 | 4-(4-Chlorophenoxy)benzenesulfonyl | 2 | 200 | 100 | [4] |
The inhibitory mechanism of these hydroxamate-based pipecolic acid derivatives involves a direct interaction with the catalytic domain of TACE. The hydroxamic acid moiety coordinates with the zinc ion in the active site, mimicking the transition state of substrate hydrolysis. The substituents on the pipecolic acid ring engage in specific interactions with the enzyme's binding pockets, contributing to the overall binding affinity and selectivity.
Caption: Workflow for evaluating the in vivo anti-diabetic activity of 4-substituted pipecolic acid derivatives.
III. Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Activity
The biological activity of 4-substituted pipecolic acid derivatives is exquisitely sensitive to the nature and stereochemistry of the substituent at the 4-position, as well as modifications to other parts of the molecule.
-
For TACE Inhibition: The presence of a hydroxamic acid is crucial for zinc chelation. The 4-substituent plays a key role in selectivity. Bulky arylsulfonyl groups at the 4-position can enhance potency and selectivity by interacting with the S1' pocket of the enzyme. [4]
-
For Antifungal Activity: A long alkyl chain attached to the 4-amino group is generally favorable for activity. The nature of the substituent on the piperidine nitrogen also influences potency. For example, a phenethyl group at the N1 position can be more advantageous than a benzyl group. [5]
-
General Considerations: The stereochemistry at the C2 and C4 positions is critical. Different stereoisomers can exhibit vastly different biological activities due to their distinct three-dimensional arrangements and interactions with the target protein.
IV. Future Perspectives and Conclusion
4-Substituted pipecolic acid derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The continued exploration of this scaffold, guided by a deeper understanding of structure-activity relationships and target-specific interactions, holds the potential for the development of novel and effective therapeutics for a variety of diseases. Future research should focus on the synthesis of diverse libraries of these compounds with precise stereochemical control, coupled with comprehensive biological evaluation and mechanistic studies. The insights gained from such endeavors will undoubtedly pave the way for the next generation of drugs based on the remarkable pipecolic acid core.
V. References
-
Juli, C., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
Lee, J. H., et al. (2006). Gelastatins and their hydroxamates as dual functional inhibitors for TNF-alpha converting enzyme and matrix metalloproteinases: synthesis, biological evaluation, and mechanism studies. Journal of Medicinal Chemistry, 49(13), 3975-3984. [Link]
-
Ansari, J. A., et al. (2012). Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice. European Journal of Pharmacology, 674(2-3), 461-467. [Link]
-
Juli, C., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
Barluenga, J., et al. (2006). SYNTHESIS OF PIPECOLIC ACID DERIVATIVES VIA AZA–DIELS–ALDER REACTIONS OF THIO-SUBSTITUTED 1,3-BUTADIENES WITH IMINIUM SALTS. Synthetic Communications, 32(20), 3127-3135. [Link]
-
Ojima, I., et al. (1998). Structure-activity relationship of hydroxamate-based inhibitors on membrane-bound Fas ligand and TNF-alpha processing. Bioorganic & Medicinal Chemistry Letters, 8(15), 1877-1882. [Link]
-
Gillard, J., et al. (1996). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry, 61(8), 2604-2612. [Link]
-
Pferschy-Wenzig, E. M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7268. [Link]
-
Telehoiu, A. T., et al. (2020). Synthesis and Antimicrobial Evaluation of New Carprofen Derivatives with 1,3,4-Oxadiazole Scaffold. Molecules, 25(18), 4165. [Link]
-
Zdyb, A., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Current Microbiology, 75(11), 1466-1472. [Link]
-
Pikul, S., et al. (2001). Discovery of selective hydroxamic acid inhibitors of tumor necrosis factor-alpha converting enzyme. Bioorganic & Medicinal Chemistry Letters, 11(22), 2997-3000. [Link]
-
Tamura, K., et al. (2001). New α-Substituted Succinate-Based Hydroxamic Acids as TNFα Convertase Inhibitors. Journal of Medicinal Chemistry, 44(6), 846-856. [Link]
-
Herdeis, C., & Engel, W. (1992). Amino Acids, XI: (±)Pipecolic Acid Derivatives ‐ Part 1: The [4+2] Cycloaddition Pathway. Archiv der Pharmazie, 325(8), 493-497. [Link]
-
Li, Y., et al. (2021). Mechanism of Antifungal Activity of Piperine against Botrytis cinerea. Molecules, 26(16), 4994. [Link]
-
Nevskaya, A. A., et al. (2022). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 23(22), 14352. [Link]
-
Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(12), 1591. [Link]
-
Letavic, M. A., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1387-1390. [Link]
-
Agami, C., et al. (2001). Asymmetric Syntheses of Enantiopure 4-Substituted Pipecolic Acid Derivatives. European Journal of Organic Chemistry, 2001(12), 2385-2389. [Link]
-
He, M. M., et al. (2005). Small-Molecule Inhibition of TNF-alpha. Science, 310(5750), 1022-1025. [Link]
-
de la Torre, B. G., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 22(15), 8086. [Link]
-
Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]
-
Guedes, N., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules, 26(18), 5600. [Link]
-
Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. [Link]
-
Petraitiene, R., et al. (2009). Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. Antimicrobial Agents and Chemotherapy, 53(7), 3177-3179. [Link]
-
Spasov, A. A., et al. (2018). Design, Synthesis, and Pharmacological Activity of a New Matrix Metalloproteinase-9 Inhibitor. Pharmaceutical Chemistry Journal, 52(1), 1-6. [Link]
-
Wang, Y., et al. (2023). Preliminary results on enantioselective synthesis of 4. Chinese Chemical Letters, 34(1), 107936. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Kirk, K. L. (2008). An Enantioselective Synthesis of (S)-4-Fluorohistidine. Organic Letters, 10(19), 4371-4373. [Link]
-
Biernasiuk, A., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. International Journal of Molecular Sciences, 25(1), 350. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. [Link]
-
Asati, V., & Srivastava, S. K. (2010). Quantitative structure activity relationship (QSAR) analysis of substituted 4-oxothiazolidines and 5-arylidines as lipoxygenase inhibitors. Mini Reviews in Medicinal Chemistry, 10(8), 705-714. [Link]
-
El-Malah, A., et al. (2022). A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. SSRN. [Link]
-
Boyanova, L., et al. (2019). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Journal of Medical Microbiology, 68(8), 1161-1167. [Link]
-
Vervecken, B., et al. (2021). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 23(1), 307-316. [Link]
-
Wang, J., et al. (2010). ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDITION. Heterocycles, 80(2), 765. [Link]
-
Ferreira, E. I., & Andricopulo, A. D. (2010). 4D-QSAR: Perspectives in Drug Design. Molecules, 15(5), 3291-3311. [Link]
-
Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2603-2615. [Link]
-
Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 808930. [Link]
-
Al-Harrasi, A., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(9), 2274-2277. [Link]
-
Popa, M., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(3), 731. [Link]
-
Rahman, M. M., et al. (2022). In Vivo and In Silico Evaluation of Analgesic and Hypoglycemic Activities of Methanolic Extract of Codariocalyx gyroids. Evidence-Based Complementary and Alternative Medicine, 2022, 9928507. [Link]
Sources
- 1. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
4-Oxopiperidine-2-carboxylic acid HCl solubility in water vs organic solvents
An In-Depth Technical Guide to the Solubility of 4-Oxopiperidine-2-carboxylic acid HCl: Water vs. Organic Solvents
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the solubility characteristics of 4-Oxopiperidine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its solubility in both aqueous and organic media is paramount for its effective application in drug discovery, process development, and formulation. This document delineates the molecule's structural features that govern its solubility, presents qualitative and quantitative solubility data, and furnishes detailed experimental protocols for solubility determination. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the adept handling and utilization of this compound.
Introduction: The Pivotal Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development. For an active pharmaceutical ingredient (API) to be bioavailable, it must first dissolve in the physiological fluids of the gastrointestinal tract before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.
4-Oxopiperidine-2-carboxylic acid is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications. Its hydrochloride salt form is often employed to enhance stability and aqueous solubility. This guide delves into the specific solubility profile of 4-Oxopiperidine-2-carboxylic acid HCl, contrasting its behavior in water with a range of common organic solvents. Understanding this profile is essential for chemists and pharmacists to make informed decisions during reaction setup, purification, and the formulation of final drug products.
Molecular Structure and its Influence on Solubility
The solubility of 4-Oxopiperidine-2-carboxylic acid HCl is dictated by the interplay of its constituent functional groups and its ionic nature as a hydrochloride salt.
-
Piperidine Ring: A six-membered heterocyclic amine. The secondary amine is protonated in the hydrochloride salt, forming a positively charged ammonium ion.
-
Carboxylic Acid: A polar functional group capable of acting as both a hydrogen bond donor and acceptor.
-
Ketone Group: A polar carbonyl group that can act as a hydrogen bond acceptor.
-
Hydrochloride Salt: The presence of the chloride counter-ion significantly enhances the ionic character and, consequently, the aqueous solubility of the molecule.
The protonated amine and the carboxylic acid group make the molecule zwitterionic at certain pH values, though in its HCl salt form, the amine is definitively protonated. The high polarity imparted by the ionic salt, the ketone, and the carboxylic acid functional groups suggests a strong affinity for polar solvents, particularly water.
Figure 1. Chemical structure of 4-Oxopiperidine-2-carboxylic acid HCl.
Solubility Profile: Aqueous vs. Organic Solvents
The general principle of "like dissolves like" provides a foundational prediction for the solubility of 4-Oxopiperidine-2-carboxylic acid HCl. Its high polarity and ionic character suggest a strong preference for polar protic solvents, like water, and limited solubility in non-polar organic solvents.
Data Summary
The following table summarizes the expected and reported solubility of 4-Oxopiperidine-2-carboxylic acid HCl in various solvents. It is important to note that precise quantitative data can be sparse in publicly available literature, and these values often represent qualitative assessments or predictions.
| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale |
| Water | Polar Protic | High to Very Soluble | The ionic hydrochloride salt readily dissociates in water. The polar functional groups (ketone, carboxylic acid, and protonated amine) form strong hydrogen bonds with water molecules. |
| Methanol | Polar Protic | Soluble | Methanol's polarity and ability to hydrogen bond allow for good solvation of the ionic and polar groups, though likely less effective than water. |
| Ethanol | Polar Protic | Moderately Soluble | The increased non-polar character of the ethyl group compared to methanol's methyl group slightly reduces its ability to solvate the polar solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of solvating the cation, but less effective at solvating the chloride anion compared to protic solvents. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble | The low polarity of DCM is insufficient to overcome the lattice energy of the ionic salt and effectively solvate the polar functional groups. |
| Hexanes | Non-polar | Insoluble | As a non-polar hydrocarbon, hexanes lack the ability to interact favorably with the highly polar and ionic solute. |
| Diethyl Ether | Non-polar | Insoluble | Similar to hexanes, diethyl ether is a non-polar solvent and is a poor choice for dissolving this compound. |
Experimental Determination of Solubility
To obtain reliable and quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a compound like 4-Oxopiperidine-2-carboxylic acid HCl.
Shake-Flask Method (Thermodynamic Solubility)
This method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of the solute in a saturated solution at equilibrium.
Protocol:
-
Preparation: Add an excess amount of 4-Oxopiperidine-2-carboxylic acid HCl to a known volume of the selected solvent (e.g., water, methanol) in a sealed, clear container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear supernatant.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated pH-metric titration.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Causality Behind Experimental Choices:
-
Excess Solid: Guarantees that the solution is saturated, representing the maximum amount of solute that can be dissolved at that temperature.
-
Prolonged Equilibration: Ensures that the dissolution process has reached a true thermodynamic equilibrium, providing a stable and reproducible solubility value.
-
Temperature Control: Solubility is highly sensitive to temperature. Maintaining a constant temperature is essential for accurate and comparable results.
Figure 2. Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often kinetic solubility measurements and may not represent true thermodynamic equilibrium but are valuable for early-stage drug discovery.
Example: Miniaturized Shake-Flask in a 96-Well Plate Format
-
Preparation: Dispense a known amount of solid 4-Oxopiperidine-2-carboxylic acid HCl into the wells of a 96-well plate.
-
Solvent Addition: Add a series of different solvents or solvent mixtures to the wells.
-
Equilibration: Seal the plate and shake for a defined period (e.g., 2-4 hours) at a controlled temperature.
-
Analysis: After a brief settling or centrifugation step, the concentration of the dissolved compound in the supernatant is typically determined directly in the plate using a UV-Vis plate reader, if the compound has a suitable chromophore.
Trustworthiness and Self-Validation:
To ensure the reliability of any solubility measurement, it is crucial to include controls. This includes running a blank (solvent only) and a set of calibration standards of the compound at known concentrations. The analytical method used (e.g., HPLC) must be validated for linearity, accuracy, and precision.
Conclusion and Future Directions
4-Oxopiperidine-2-carboxylic acid HCl exhibits high solubility in polar protic solvents, particularly water, owing to its ionic nature and the presence of multiple polar functional groups capable of hydrogen bonding. Its solubility is expected to decrease significantly in less polar and non-polar organic solvents. The experimental determination of its precise solubility in various solvent systems is critical for its effective use in research and development. The shake-flask method remains the most reliable approach for obtaining thermodynamic solubility data, which is invaluable for process chemistry and formulation development. Future studies could explore the impact of pH and the presence of co-solvents on the aqueous solubility of this compound to further guide its application in pharmaceutical formulations.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL for this compound's PubChem entry.
- Avdeef, A. (2012).
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press.
The Role of 4-Oxopipecolic Acid in the Design of Conformationally Restricted Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor affinity, susceptibility to proteolytic degradation, and poor bioavailability. The strategic introduction of conformational constraints into a peptide backbone is a powerful approach to overcome these limitations. This guide provides a deep dive into the use of 4-oxopipecolic acid, a unique non-proteinogenic amino acid, as a tool to engineer peptides with well-defined three-dimensional structures, thereby enhancing their therapeutic properties.
The Principle of Conformational Restriction
The biological activity of a peptide is intrinsically linked to its three-dimensional shape. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may be in the "bioactive conformation" required for binding to a biological target. By incorporating rigid structural elements, we can limit the peptide's conformational freedom, effectively "locking" it into a shape that is pre-organized for receptor binding.
Proline, with its cyclic side chain, is nature's own tool for restricting peptide backbone torsion angles.[1] This has inspired chemists to develop a wide array of proline analogs to exert even greater control over peptide architecture. These modifications can stabilize specific secondary structures, such as β-turns and helices, which are often involved in molecular recognition events.[2][3][4] The goal is to design peptidomimetics with improved pharmacological profiles: enhanced potency, greater selectivity, and increased stability against enzymatic degradation.[2]
4-Oxopipecolic Acid: A Keystone for Structural Control
4-Oxopipecolic acid is a six-membered ring analog of proline, distinguished by a ketone group at the C4 position. This seemingly simple modification has profound stereoelectronic consequences that make it a highly effective conformational directing group.
Key Structural Features and Their Impact:
-
Carbonyl Group (C=O): The sp²-hybridized carbon of the ketone introduces planarity at the C4 position, influencing the overall pucker of the piperidine ring.
-
Dipole Moment: The strong dipole of the carbonyl group can engage in intramolecular interactions with other parts of the peptide, further stabilizing specific conformations.
-
Ring Pucker: Unlike proline, which primarily adopts two puckered forms (Cγ-endo and Cγ-exo), the 4-oxo substitution creates a more complex conformational landscape, favoring specific chair or boat-like conformations that can precisely dictate the trajectory of the peptide backbone.
The incorporation of 4-oxopipecolic acid can strongly promote the formation of Type II' β-turns , a common secondary structure that reverses the direction of a polypeptide chain.[5] This is achieved by constraining the backbone dihedral angles (φ, ψ) of the preceding residue and the 4-oxopipecolic acid residue itself.
Synthesis and Incorporation into Peptides: A Practical Workflow
The successful application of 4-oxopipecolic acid in peptide design hinges on its efficient synthesis and incorporation into peptide sequences. This is typically achieved through solid-phase peptide synthesis (SPPS).
Synthesis of the Building Block
The first step is the chemical synthesis of an orthogonally protected 4-oxopipecolic acid monomer, suitable for SPPS. A common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) for temporary Nα-protection. The synthesis of enantiomerically pure Fmoc-(2S)-4-oxopipecolic acid can be achieved from commercially available starting materials such as (S)-pyroglutamic acid or through asymmetric synthesis routes.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support.[6][7] This methodology simplifies purification, as excess reagents and by-products are removed by simple filtration and washing steps.[7]
Detailed Experimental Protocol: Automated SPPS
This protocol outlines the incorporation of Fmoc-(2S)-4-oxopipecolic acid into a peptide sequence using an automated peptide synthesizer.
-
Resin Preparation: Start with a Rink Amide MBHA resin (0.05 mmol scale) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and by-products.
-
Coupling of 4-Oxopipecolic Acid:
-
In a separate vial, dissolve Fmoc-(2S)-4-oxopipecolic acid (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to activate the carboxylic acid.
-
Immediately add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat the deprotection-coupling-wash cycle for each subsequent amino acid in the sequence.[8]
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 4 hours.[9]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Protecting Group Strategy
Successful SPPS relies on an orthogonal protecting group scheme, where the Nα-protecting group can be removed under conditions that leave the side-chain protecting groups intact.[8] The Fmoc/tBu strategy is the most common approach.[8]
| Amino Acid | Side-Chain Protecting Group | Removal Condition |
| Asp, Glu | OtBu (tert-butyl ester) | Strong Acid (TFA) |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | Strong Acid (TFA) |
| Lys, Orn | Boc (tert-butoxycarbonyl) | Strong Acid (TFA) |
| Cys | Trt (Trityl) | Strong Acid (TFA) |
| His | Trt (Trityl) | Strong Acid (TFA) |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |
Table 1: Common side-chain protecting groups used in Fmoc-based SPPS.[8][10]
Structural Characterization: Unveiling the 3D Conformation
Once the peptide is synthesized and purified, its three-dimensional structure must be determined to confirm the effect of the 4-oxopipecolic acid residue. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating peptide structures in solution.[11][12]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the purified peptide to a concentration of 0.5-5 mM in a suitable solvent system, typically 90% H₂O/10% D₂O or a deuterated buffer (e.g., phosphate buffer in D₂O).[11][12] The pH should be adjusted to be below 7.5 to slow the exchange of amide protons with the solvent.[11]
-
Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.[12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[12][14] Key cross-strand NOEs are indicative of β-hairpin formation.[14]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates each backbone amide proton with its directly attached nitrogen, providing a unique fingerprint of the peptide.[12]
-
-
Data Analysis:
-
Assign all proton and nitrogen resonances using the TOCSY and HSQC spectra.
-
Identify sequential and medium-range NOEs in the NOESY spectrum to establish the peptide's secondary structure. For a β-turn induced by 4-oxopipecolic acid, one would look for NOEs between the NH of residue i+3 and the Hα of residue i+2.
-
Use the collected NOE distance restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
Computational Modeling
Computational methods, including molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, serve as powerful complements to experimental data.[15][16][17] These techniques can:
-
Predict the low-energy conformations of the peptide.[18]
-
Provide insight into the energetic rationale for the observed conformational preferences.
-
Help in designing new sequences with enhanced structural stability.
Conclusion and Future Outlook
4-Oxopipecolic acid is a powerful and versatile building block for constraining peptide conformation. Its unique stereoelectronic properties make it an excellent inducer of β-turn structures, a critical motif in many biologically active peptides. By pre-organizing a peptide into its bioactive conformation, the incorporation of 4-oxopipecolic acid can lead to significant improvements in binding affinity, selectivity, and metabolic stability.
The detailed synthetic and analytical workflows presented in this guide provide a robust framework for researchers to harness the potential of 4-oxopipecolic acid in their own drug discovery and development programs. As our understanding of the relationship between peptide structure and function continues to grow, the use of such precisely engineered non-proteinogenic amino acids will undoubtedly play a central role in the creation of next-generation peptide therapeutics.
References
-
Miller, S. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. PubMed. Retrieved from [Link]
-
Goodman, M., et al. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]
-
Verma, S., & Gopi, H. N. (2020). Conformational landscape of substituted prolines. Amino Acids. Retrieved from [Link]
-
Konder, E., et al. (2003). Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Hu, X. G., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Anderson, P. C., et al. (n.d.). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Topics in Heterocyclic Chemistry. Retrieved from [Link]
-
Ali, M. M., & Maplestone, R. A. (1996). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Tetrahedron Letters. Retrieved from [Link]
-
Hughes, D. L. (2019). Synthesis of Enantiopure ε‑Oxapipecolic Acid. NSF Public Access Repository. Retrieved from [Link]
-
Bhatnagar, R. S., et al. (n.d.). Conformational analysis of pipecolic acid substituted collagen model peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Wu, E. (2014). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]
-
Boussard, C., et al. (2015). Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines. Acta Crystallographica Section B. Retrieved from [Link]
-
Smith, D. K., et al. (2016). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules. Retrieved from [Link]
-
Ganesan, A. (2017). Solid phase peptide synthesis: new resin and new protecting group. Rowan University. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.
-
Cativiela, C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
Distefano, M. D., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology. Retrieved from [Link]
-
Karle, I. L., & Ranganathan, D. (2003). A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr. ResearchGate. Retrieved from [Link]
-
Royo, M., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Hospital, A., et al. (2021). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]
-
Amaro, R. E., et al. (2023). Computational design of a cyclic peptide that inhibits the CTLA4 immune checkpoint. Chemical Science. Retrieved from [Link]
-
Royo, M., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate. Retrieved from [Link]
-
Andre, F., et al. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry. Retrieved from [Link]
-
Occhiato, E. G., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Unden, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Efficient Fmoc Protection of 4-Oxopiperidine-2-Carboxylic Acid
Abstract
This technical guide provides a comprehensive, field-proven protocol for the N-terminal protection of 4-oxopiperidine-2-carboxylic acid using the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc protecting group is a cornerstone in modern peptide synthesis, valued for its stability in acidic conditions and its facile removal under mild basic conditions, which allows for an orthogonal protection strategy.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology and a thorough explanation of the underlying chemical principles. The resulting (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a valuable building block in the synthesis of novel peptides and peptidomimetics for pharmaceutical and biotechnological applications.[4]
Introduction
The protection of amino groups is a fundamental operation in multi-step organic synthesis, particularly in the construction of peptides and other complex molecules.[1] Among the various protecting groups available for primary and secondary amines, the 9-fluorenylmethoxycarbonyl (Fmoc) group offers significant advantages.[1][5] Its introduction via reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is generally efficient and high-yielding.[2][5]
4-Oxopiperidine-2-carboxylic acid, a cyclic keto-amino acid, presents a unique structural motif that can impart conformational constraints and potential biological activity to peptides. Its incorporation into peptide chains requires effective N-terminal protection to prevent unwanted side reactions during subsequent coupling steps.[6] This guide details a robust protocol for the Fmoc protection of this valuable building block.
Causality of Experimental Choices
The selection of reagents and conditions in this protocol is guided by established principles of Fmoc chemistry. The reaction is performed under mild alkaline conditions to ensure the amine group of the 4-oxopiperidine-2-carboxylic acid is in its more nucleophilic, unprotonated form, facilitating the attack on the electrophilic carbonyl carbon of the Fmoc reagent.[7] A mixed solvent system of dioxane and aqueous sodium bicarbonate provides a homogenous reaction medium for both the polar amino acid and the less polar Fmoc-OSu. The work-up procedure is designed to efficiently remove unreacted starting materials and byproducts, yielding a high-purity product.
Reaction Mechanism
The Fmoc protection of 4-oxopiperidine-2-carboxylic acid proceeds via a nucleophilic acyl substitution reaction. The deprotonated secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-OSu. The succinimide group serves as a good leaving group, resulting in the formation of the stable Fmoc-protected carbamate.
Figure 1: General mechanism for the Fmoc protection of an amine.
Experimental Protocol
This protocol outlines the procedure for the Fmoc protection of (S)-4-oxopiperidine-2-carboxylic acid using Fmoc-OSu.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| (S)-4-Oxopiperidine-2-carboxylic acid | e.g., Sigma-Aldrich | ≥97% | Store at 2-8 °C.[8] |
| 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | e.g., BenchChem | Synthesis Grade | More stable than Fmoc-Cl.[2][5] |
| Sodium Bicarbonate (NaHCO₃) | Standard Supplier | ACS Reagent Grade | |
| 1,4-Dioxane | Standard Supplier | Anhydrous | |
| Diethyl Ether | Standard Supplier | ACS Reagent Grade | For washing. |
| Hydrochloric Acid (HCl), 1M | Standard Supplier | Volumetric Standard | For acidification. |
| Ethyl Acetate | Standard Supplier | ACS Reagent Grade | For extraction. |
| Deionized Water | In-house | High Purity |
Step-by-Step Procedure
Figure 2: Experimental workflow for Fmoc protection.
-
Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (S)-4-oxopiperidine-2-carboxylic acid in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. The typical ratio is 1:1 (v/v) to ensure complete dissolution.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.[2] Cool the amino acid solution to 0-5 °C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or overnight.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[2]
-
Acidification: Carefully acidify the aqueous layer to a pH of 2-3 using 1M hydrochloric acid.[2] The Fmoc-protected product will precipitate out of the solution as a white solid.
-
Extraction and Purification: Extract the precipitated product with ethyl acetate (3 times).[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A typical yield for this type of reaction is over 90%.[2]
Discussion and Trustworthiness
This protocol is designed as a self-validating system. The progress of the reaction can be easily monitored by TLC, and the purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The use of Fmoc-OSu over Fmoc-Cl is recommended due to its greater stability and lower tendency to form side products.[2][5] The acidic work-up ensures the protonation of the carboxylic acid, facilitating its extraction into an organic solvent.
Conclusion
The protocol described provides a reliable and efficient method for the Fmoc protection of 4-oxopiperidine-2-carboxylic acid. The resulting Fmoc-protected amino acid is a key building block for the synthesis of modified peptides with potential applications in drug discovery and development. By understanding the underlying chemical principles, researchers can confidently apply and adapt this protocol to their specific needs.
References
-
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). ResearchGate. [Link]
-
Synthesis protocols. Peptideweb.com. [Link]
-
Methods for Removing the Fmoc Group. Springer. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]
-
Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses Procedure. [Link]
-
Fmoc. Lokey Lab Protocols - Wikidot. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thomassci.com [thomassci.com]
Introduction: The Strategic Importance of 4-Aminopipecolic Acid Scaffolds
An In-Depth Guide to the Reductive Amination of 4-Oxopipecolic Acid: Protocols, Mechanisms, and Field-Proven Insights
In the landscape of modern drug discovery, the pipecolic acid framework is a privileged scaffold, conferring unique conformational constraints upon peptide and small molecule therapeutics. The targeted functionalization of this ring system is of paramount importance. Specifically, the conversion of the ketone moiety in 4-oxopipecolic acid to a diverse array of amino groups via reductive amination opens a gateway to novel chemical entities with modulated polarity, basicity, and biological target engagement. These resulting 4-aminopipecolic acid derivatives are crucial building blocks for novel antivirals, protease inhibitors, and other complex molecular architectures.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 4-oxopipecolic acid. We move beyond simple step-by-step instructions to explore the underlying mechanistic principles, the rationale behind reagent selection, and detailed, field-tested protocols to ensure reliable and reproducible outcomes.
Pillar 1: The Mechanism - A Two-Step Electrophilic-Nucleophilic Cascade
Reductive amination is a robust and highly versatile C-N bond-forming reaction that transforms a carbonyl group into an amine.[1][2] The reaction proceeds through a sequential, in-situ process involving two distinct stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (primary or secondary) on the electrophilic carbonyl carbon of 4-oxopipecolic acid. This forms an unstable hemiaminal intermediate.[2] Under mildly acidic conditions, which are optimal for this reaction, the hemiaminal readily dehydrates to form a more stable imine. This imine exists in equilibrium with its protonated form, the highly electrophilic iminium ion, which is the key species targeted for reduction.[2][3][4]
-
Hydride-Mediated Reduction: A selective reducing agent, present in the same pot, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This irreversible step quenches the intermediate and yields the final, stable amine product.[3][4]
The choice of reducing agent is critical, as it must selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[1] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct.
Caption: The two-stage mechanism of reductive amination.
Pillar 2: Reagent Selection - A Comparative Analysis
The success of the reductive amination of 4-oxopipecolic acid hinges on the judicious selection of the reducing agent and solvent system. Each choice presents a unique balance of reactivity, selectivity, safety, and operational simplicity.
| Reagent | Pros | Cons | Typical Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Mild and highly selective for imines/iminiums over ketones.[3][5] Non-toxic byproducts.[1][3] Excellent for one-pot procedures.[1] | Water-sensitive; requires aprotic solvents.[1][6] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[1][3][6] | The reagent of choice for most applications due to its safety and selectivity. Acetic acid can be used as a catalyst for less reactive amines.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly effective and selective under mildly acidic conditions.[4] Water-tolerant. | Highly toxic ; generates cyanide gas in strong acid and leaves cyanide residues.[3] Requires careful pH control. | Methanol (MeOH), Ethanol (EtOH). | A classic reagent, now often replaced by STAB due to safety concerns. Strict safety protocols are mandatory. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" method with water as the only byproduct. Can be performed at scale. | Requires specialized hydrogenation equipment. May reduce other functional groups. Catalyst can be pyrophoric. | Methanol, Ethanol, Ethyl Acetate. | Excellent for large-scale synthesis and when avoiding borohydride reagents is desired.[2][7] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Poorly selective; readily reduces the starting ketone, leading to side products and low yields.[6] | Methanol, Ethanol. | Generally not recommended for one-pot reductive aminations. Can be used if the imine is pre-formed and isolated before reduction.[6][8] |
Pillar 3: Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Overall Experimental Workflow
Caption: General workflow for reductive amination.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high yield, selectivity, and superior safety profile.[1][3]
Materials and Reagents:
-
4-Oxopipecolic acid hydrochloride
-
Amine of choice (e.g., benzylamine, ammonia in MeOH, etc.) (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents, if starting with the HCl salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-oxopipecolic acid hydrochloride (1.0 eq) and anhydrous DCE (or DCM) to make a ~0.1 M solution.
-
Salt Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free base. Stir for 15-20 minutes.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture. Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. Causality Note: The slow addition of STAB ensures that the rate of imine/iminium reduction is controlled, minimizing side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup - Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small percentage (0.5-1%) of ammonium hydroxide to prevent the zwitterionic product from streaking on the column.
Protocol 2: Classic Method Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires strict adherence to safety procedures due to the high toxicity of the reagent.
Materials and Reagents:
-
4-Oxopipecolic acid hydrochloride
-
Amine of choice (1.1 - 1.5 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents)
-
Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Safety First: All manipulations involving NaBH₃CN must be performed in a certified chemical fume hood. Have a quench solution (e.g., aqueous bleach) ready for any contaminated glassware.
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxopipecolic acid hydrochloride (1.0 eq) and the amine (1.2 eq) in methanol to a concentration of ~0.2 M.
-
pH Adjustment: Stir the solution and adjust the pH to approximately 5-6 by the dropwise addition of glacial acetic acid. Causality Note: This pH range is a critical compromise; it is acidic enough to promote imine formation and protonate the imine to the more reactive iminium ion, yet mild enough to prevent rapid decomposition of the cyanoborohydride reagent and significant reduction of the ketone.[8]
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.2 eq) in a single portion.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Workup - Extraction: Redissolve the residue in water and basify to pH ~9 with saturated NaHCO₃ or dilute NaOH. Extract the aqueous phase three times with DCM or EtOAc.
-
Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Conclusion
The reductive amination of 4-oxopipecolic acid is a cornerstone transformation for generating libraries of novel, high-value amine building blocks for pharmaceutical research. While several methods exist, the use of sodium triacetoxyborohydride in an aprotic solvent represents the current state-of-the-art, offering an optimal blend of efficiency, selectivity, and operational safety. By understanding the core mechanism and the rationale behind reagent selection, researchers can confidently and successfully apply this powerful reaction to accelerate their drug discovery programs.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Grogan, G., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]
-
Bawa, R. A., Al-Yassir, F. A., & Yousif, E. I. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Evans, B. G., Riddy, D. M., & Bull, S. D. (2011). A one-pot, reductive amination/6-endo-trig cyclisation for the stereoselective synthesis of 6-substituted-4-oxopipecolic acids. PubMed. [Link]
-
Wang, D., & Xiao, J. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. University of Liverpool. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]
-
Herdeis, C., & Engel, W. (1992). Amino Acids, XI: (±)Pipecolic Acid Derivatives ‐ Part 1: The [4+2] Cycloaddition Pathway. Archiv der Pharmazie, 325(8), 489-495. [Link]
-
Giera, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]
-
Dömling, A., et al. (2000). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3763-3766. [Link]
-
Product purification and separation strategies. ResearchGate. [Link]
-
Ugi, I., et al. (2000). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3767-3770. [Link]
- Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates there
-
Gales, L., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(10), 3488–3489. [Link]
-
Asymmetric Syntheses of Enantiopure 4‐Substituted Pipecolic Acid Derivatives. ResearchGate. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]
-
Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses Procedure. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2020, July 10). Green Chemistry (RSC Publishing). [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with 4-Oxopipecolic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the incorporation of 4-oxopipecolic acid, a constrained proline analog, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the mechanistic rationale for protocol choices, offer detailed step-by-step instructions for key experimental procedures, and provide troubleshooting insights. The protocols outlined herein are designed to ensure high coupling efficiency and minimize potential side reactions associated with this unique keto-containing amino acid, facilitating the synthesis of novel peptidomimetics for drug discovery and development.
Introduction: The Significance of 4-Oxopipecolic Acid in Peptide Design
4-Oxopipecolic acid is a cyclic amino acid derivative that serves as a conformationally restricted analog of proline and pipecolic acid.[1] Its rigid structure, induced by the piperidine ring, is valuable in medicinal chemistry for locking a peptide backbone into a specific bioactive conformation. This can lead to enhanced receptor affinity, increased metabolic stability, and improved pharmacokinetic profiles. The ketone functionality at the 4-position offers a unique point for further chemical modification or for probing molecular interactions.
However, the incorporation of such a sterically hindered and functionalized amino acid into a peptide chain via standard Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges.[2] These include potentially sluggish coupling kinetics and the risk of side reactions involving the keto group under certain chemical conditions. This guide provides a validated approach to overcome these hurdles.
Mechanistic Insights & Strategic Considerations
The successful incorporation of Fmoc-4-oxopipecolic acid-OH requires careful consideration of the coupling chemistry. The principles of SPPS involve the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to a solid support.[3][4][5]
2.1. The Challenge of Steric Hindrance
4-oxopipecolic acid is a secondary amino acid with significant steric bulk around the α-carbon and the nitrogen atom. This hindrance can slow down the rate of peptide bond formation compared to standard amino acids. To overcome this, a highly efficient coupling reagent is paramount.
2.2. Choosing the Right Coupling Reagent
Uronium/aminium salt-based reagents are preferred for difficult couplings due to their high reactivity and ability to form activated esters rapidly.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is often superior for sterically hindered couplings.[7] It forms a highly reactive OAt-ester, and the presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, HBTU forms a reactive OBt-ester.[8][9] While generally robust, it may be slightly less efficient than HATU for particularly challenging couplings.[7]
For the protocols described below, HATU is recommended to ensure the highest possible yield and purity.
2.3. Potential Side Reactions
The ketone group in 4-oxopipecolic acid is generally stable under standard Fmoc-SPPS conditions. The primary protection strategy relies on the acid-labile side-chain protecting groups (like tBu) and the base-labile Fmoc group, creating an orthogonal system.[10] The final cleavage step using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA), does not adversely affect the keto functionality.[11][12] However, it is crucial to use scavengers in the cleavage cocktail to trap reactive cationic species generated during deprotection, which could otherwise lead to side reactions.[11][13]
Experimental Workflow & Protocols
The following section details the step-by-step protocols for incorporating Fmoc-4-oxopipecolic acid-OH into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amides).
Diagram of the SPPS Cycle for 4-Oxopipecolic Acid Incorporation
Caption: Core SPPS cycle for incorporating 4-oxopipecolic acid.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Rink Amide, 100-200 mesh) in a suitable reaction vessel.[14]
-
Add enough N,N-Dimethylformamide (DMF) to cover the resin completely.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF using nitrogen pressure or vacuum filtration.
Protocol 2: Standard Fmoc-Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[10]
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine and the fulvene-piperidine adduct are removed.[10][14]
Protocol 3: Coupling of Fmoc-4-oxopipecolic acid-OH
Rationale: This protocol uses a 4-fold excess of amino acid and coupling reagents to drive the reaction to completion, overcoming the steric hindrance of the 4-oxopipecolic acid.
-
In a separate vial, dissolve Fmoc-4-oxopipecolic acid-OH (4 eq. relative to resin loading) and HATU (3.95 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 1 minute. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test (Ninhydrin test) to monitor the reaction progress.[15] If the test is positive (blue beads), indicating incomplete coupling, extend the reaction time or perform a second coupling.
-
Once the reaction is complete (Kaiser test is negative/yellow), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Table 1: Coupling Reaction Parameters
| Parameter | Reagent | Equivalents (vs. Resin) | Purpose |
| Amino Acid | Fmoc-4-oxopipecolic acid-OH | 4.0 | Building Block |
| Coupling Reagent | HATU | 3.95 | Carboxyl Activation |
| Base | DIPEA | 8.0 | Activation & Neutralization |
| Solvent | DMF | - | Reaction Medium |
| Reaction Time | - | 2-4 hours | - |
Protocol 4: Final Cleavage and Deprotection
Rationale: A standard cleavage cocktail with scavengers is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are critical to prevent re-attachment of protecting groups or modification of sensitive residues.[11][12][13]
-
Wash the final peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common and effective mixture is Reagent K .[11][15]
-
Table 2: Cleavage Cocktail - Reagent K
| Component | Volume/Weight % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent |
| Phenol | 5% | Scavenger (e.g., for Tyr, Trp) |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger (e.g., for Met, Arg) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (e.g., for Trp) |
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold ether 2-3 times, then dry under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity via mass spectrometry.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reaction time due to steric hindrance. | Extend coupling time to 4-6 hours. Perform a double coupling (repeat Protocol 3). Ensure reagents (especially HATU) are fresh and dry. |
| Low Final Yield | Poor initial resin loading or incomplete couplings at multiple steps. | Optimize loading of the first amino acid. Use high-quality reagents and ensure anhydrous conditions during coupling. |
| Unexpected Mass in MS | Side reaction during cleavage due to inefficient scavenging. | Ensure the correct cleavage cocktail is used based on the peptide sequence.[13] For peptides with multiple Arg, Cys, or Trp residues, longer cleavage times or specialized cocktails may be needed.[13][16] |
Conclusion
The incorporation of 4-oxopipecolic acid into peptides is a powerful strategy for developing novel peptidomimetics with constrained conformations. While its steric bulk presents a challenge, the use of a high-efficiency coupling reagent like HATU, extended reaction times, and careful monitoring ensures successful synthesis. The protocols provided in this guide offer a robust and validated methodology for researchers working at the forefront of peptide chemistry and drug discovery.
References
-
Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Available at: [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]
-
CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]
-
ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. Available at: [Link]
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
National Center for Biotechnology Information. Introduction to Peptide Synthesis. Available at: [Link]
-
ResearchGate. (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Available at: [Link]
-
ResearchGate. Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. Available at: [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available at: [Link]
-
PubMed. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Available at: [Link]
-
National Center for Biotechnology Information. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
-
ResearchGate. Synthetic Application of Pipecolic Acid. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. renyi.hu [renyi.hu]
- 12. cem.de [cem.de]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. scribd.com [scribd.com]
Application Note & Protocol: Stereoselective Synthesis of 4-hydroxy-L-pipecolic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis of 4-hydroxy-L-pipecolic acid, a valuable chiral building block in pharmaceutical development. We present two primary methodologies: a classical chemical reduction of a 4-oxo-L-pipecolic acid precursor and a modern, highly stereoselective biocatalytic approach. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, methods for characterization, and comprehensive references to support the scientific integrity of the procedures.
Introduction and Strategic Overview
4-hydroxy-L-pipecolic acid is a non-proteinogenic amino acid whose derivatives are integral to a variety of bioactive molecules and pharmaceuticals. Its rigid, six-membered ring structure makes it a valuable scaffold for inducing specific conformations in peptides and small molecule drugs. The stereochemistry at the C4 position is often critical for biological activity, necessitating synthetic routes that offer precise stereochemical control.
The most direct route to 4-hydroxy-L-pipecolic acid involves the reduction of the corresponding ketone, 4-oxo-L-pipecolic acid. This precursor can be synthesized from readily available starting materials such as L-aspartic acid.[1] The primary challenge in this synthesis is controlling the stereoselectivity of the ketone reduction to yield either the cis or trans diastereomer preferentially.
This guide explores two distinct strategies to address this challenge:
-
Chemical Reduction: A robust and widely accessible method using hydride-based reducing agents. While effective, this approach often yields a mixture of diastereomers, requiring careful optimization and purification.
-
Biocatalytic Reduction: A highly selective and environmentally sustainable method employing enzymes or whole-cell systems. This strategy leverages the inherent stereoselectivity of enzymes to produce a single diastereomer, simplifying purification and improving overall efficiency. Recent advancements in enzyme engineering have made this a powerful option for producing valuable chiral intermediates.[2]
Reaction Pathway: From 4-Oxo Precursor to Hydroxylated Product
The core transformation is the reduction of the C4 ketone. The approach of the hydride can occur from two faces of the planar carbonyl group, leading to two possible diastereomers: cis-(2S,4S) and trans-(2S,4R)-4-hydroxy-L-pipecolic acid.
Figure 1. General reaction scheme for the reduction of 4-oxo-L-pipecolic acid to its corresponding cis and trans 4-hydroxy diastereomers.
The choice of reducing agent and reaction conditions dictates the diastereomeric ratio of the product. While chemical methods provide a direct conversion, biocatalytic methods often involve a hydroxylation of L-pipecolic acid itself, which is an alternative and highly selective pathway to the target molecule.[3]
Experimental Protocols
Protocol 1: Chemical Synthesis via Sodium Borohydride Reduction
This protocol describes a general method for the reduction of 4-oxo-L-pipecolic acid hydrochloride. It is a foundational method that provides a reliable, albeit moderately selective, route to the target compound.
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that effectively reduces ketones to alcohols. The reaction is typically performed in a protic solvent like methanol or ethanol. The stereoselectivity is influenced by steric hindrance and the potential for chelation control, but often results in mixtures.
Materials and Reagents:
-
4-oxo-L-pipecolic acid hydrochloride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Dowex® 50WX8 or similar strong cation-exchange resin
-
0.5 M Ammonium Hydroxide (NH₄OH)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Thin Layer Chromatography (TLC) supplies (Silica plates, appropriate mobile phase)
-
Preparation of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-oxo-L-pipecolic acid hydrochloride in 20 mL of anhydrous methanol.
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath. Stir the solution for 15 minutes to ensure thermal equilibrium.
-
Scientist's Note (Causality): Cooling the reaction is critical. The reduction with NaBH₄ is exothermic, and lower temperatures help to control the reaction rate and can improve diastereoselectivity by favoring the thermodynamically controlled pathway.
-
-
Addition of Reducing Agent: Slowly add 0.25 g of sodium borohydride to the stirred solution in small portions over 30 minutes. Ensure the temperature does not rise above 5 °C.
-
Scientist's Note (Causality): Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike, which could lead to side reactions and reduced selectivity.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching the Reaction: Carefully cool the mixture back to 0 °C and slowly add 5 mL of 1 M HCl dropwise to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed.
-
Trustworthiness Check: Ensure the quenching step is performed slowly in a well-ventilated fume hood, as hydrogen gas is flammable.
-
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification via Ion-Exchange Chromatography: a. Dissolve the resulting solid residue in 20 mL of deionized water. b. Load the aqueous solution onto a pre-equilibrated column of Dowex® 50WX8 resin (H⁺ form). c. Wash the column with 3-5 column volumes of deionized water to remove inorganic salts. d. Elute the desired 4-hydroxy-L-pipecolic acid with 0.5 M ammonium hydroxide. e. Collect fractions and monitor by TLC. Pool the fractions containing the product.
-
Final Product Isolation: Evaporate the solvent from the pooled fractions under reduced pressure to yield 4-hydroxy-L-pipecolic acid as a white solid. The product will be a mixture of cis and trans diastereomers. Further purification by fractional crystallization or preparative chromatography may be required to separate the isomers.
Protocol 2: Biocatalytic Synthesis of trans-4-hydroxy-L-pipecolic Acid
This protocol outlines a whole-cell biocatalytic method for the stereospecific hydroxylation of L-pipecolic acid to produce the trans-4-hydroxy isomer. This method is based on the use of engineered E. coli expressing a fungal L-pipecolic acid hydroxylase.[3]
Principle: Certain non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases exhibit remarkable regio- and stereoselectivity.[4] By using an engineered microorganism expressing such an enzyme, L-pipecolic acid can be directly and cleanly converted to trans-4-hydroxy-L-pipecolic acid with high yield and purity.[3][5]
Materials and Reagents:
-
E. coli cells expressing a recombinant L-pipecolic acid trans-4-hydroxylase (e.g., from Fusarium oxysporum).[3]
-
L-Pipecolic acid (substrate)
-
α-Ketoglutarate (α-KG, co-substrate)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Ascorbic acid
-
MES (morpholineethanesulfonic acid) buffer
-
Centrifuge and temperature-controlled incubator shaker
-
Ion-exchange chromatography supplies (as in Protocol 1)
-
Preparation of Biocatalyst: Cultivate the engineered E. coli strain under appropriate conditions to induce expression of the hydroxylase enzyme. Harvest the cells by centrifugation and wash with buffer (e.g., 50 mM MES, pH 6.5).
-
Reaction Mixture Preparation: In a sterile flask, prepare the reaction mixture containing:
-
50 mM MES buffer (pH 6.5)
-
100 mM L-pipecolic acid
-
150 mM α-Ketoglutarate
-
1 mM FeSO₄·7H₂O
-
10 mM Ascorbic acid
-
Resuspended E. coli cells (e.g., to an OD₆₀₀ of 50)
-
Scientist's Note (Causality): α-KG is a required co-substrate for the dioxygenase. Ascorbate is crucial for maintaining the iron cofactor in its reduced Fe(II) state, ensuring sustained enzyme activity.
-
-
Biotransformation: Place the flask in an incubator shaker at the optimal temperature for the enzyme (e.g., 25-30 °C) with vigorous shaking (e.g., 200 rpm) to ensure proper aeration.
-
Monitoring and Completion: Monitor the conversion of L-pipecolic acid to trans-4-hydroxy-L-pipecolic acid over time (typically 5-10 hours) using HPLC or an amino acid analyzer. The reaction is complete when the substrate is fully consumed.[3]
-
Termination and Cell Removal: Terminate the reaction by centrifuging the mixture to pellet the E. coli cells. The supernatant contains the desired product.
-
Product Purification: The purification of the product from the supernatant follows the same ion-exchange chromatography procedure as described in Protocol 1 (Step 7).
-
Trustworthiness Check: This biocatalytic method typically yields a single, highly pure stereoisomer, significantly simplifying the purification process compared to chemical reduction.
-
-
Final Isolation: Evaporate the solvent from the product-containing fractions to obtain pure trans-4-hydroxy-L-pipecolic acid.
Data Summary and Visualization
Comparative Summary of Synthetic Protocols
| Parameter | Protocol 1: Chemical Reduction | Protocol 2: Biocatalytic Synthesis |
| Starting Material | 4-Oxo-L-pipecolic acid | L-Pipecolic acid |
| Key Reagent/Catalyst | Sodium Borohydride (NaBH₄) | Whole E. coli cells expressing hydroxylase |
| Solvent/Buffer | Methanol | Aqueous MES Buffer |
| Temperature | 0 °C to Room Temperature | 25 - 30 °C |
| Typical Reaction Time | 6 - 8 hours | 5 - 10 hours |
| Stereoselectivity | Low to moderate; mixture of diastereomers | High; typically >99% single diastereomer[3] |
| Typical Yield | 60 - 80% (combined isomers) | >80%[3] |
| Key Purification Step | Ion-exchange chromatography, possible isomer separation | Ion-exchange chromatography |
| Environmental Impact | Use of organic solvents and chemical reagents | Aqueous system, biodegradable catalyst |
Experimental Workflows
Caption: Workflow for biocatalytic synthesis of 4-hydroxy-L-pipecolic acid.
Product Characterization and Validation
To ensure the identity, purity, and stereochemistry of the synthesized 4-hydroxy-L-pipecolic acid, a combination of analytical techniques is required.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The key diagnostic signals in ¹H NMR are the protons on the carbon bearing the hydroxyl group (C4) and the α-proton (C2). The chemical shifts and coupling constants of these protons can help determine the relative stereochemistry (cis vs. trans). [6]* Mass Spectrometry (MS): Confirms the molecular weight of the product (C₆H₁₁NO₃, MW: 145.16 g/mol ).
-
Chiral HPLC/Amino Acid Analysis: Essential for determining the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the final product, confirming the success of the stereoselective synthesis.
References
-
Asano, Y., et al. (2016). Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid. Applied and Environmental Microbiology, 82(10), 2874-2883. [Link]
-
Lu, Y., et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. AMB Express, 10(1), 213. [Link]
-
Zhang, W., et al. (2022). An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 86(10), 1476-1481. [Link]
-
Gillard, J., et al. (1996). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry, 61(8), 2226-2231. [Link]
-
Kunz, H., & Pfrengle, W. (1988). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses, 67, 109. [Link]
-
Chen, Y., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Advanced Science. [Link]
-
Sun, C. S., et al. (2010). The vinylfluoro group as an acetonyl cation equivalent: stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. The Journal of Organic Chemistry, 75(1), 222-225. [Link]
-
ResearchGate. (n.d.). Product purification and separation strategies. [Link]
-
Beilstein Journals. (2025). A versatile route towards 6-arylpipecolic acids. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). DL-Pipecolic Acid at BMRB. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Note: High-Fidelity Reductive Amination of 4-Oxopipecolic Acid Derivatives
Abstract & Strategic Importance
4-Oxopipecolic acid (4-oxo-2-piperidinecarboxylic acid) is a critical chiral scaffold in the synthesis of non-proteinogenic amino acids, often utilized in the development of protease inhibitors (e.g., HCV NS3/4A inhibitors), peptidomimetics, and conformationally restricted analogues of lysine or arginine.
The functionalization of the C4 ketone via reductive amination is a pivotal step. While seemingly standard, this reaction on a piperidinone ring presents unique challenges:
-
Stereochemical Drift: Controlling the cis/trans ratio relative to the C2-carboxylate.
-
Chemoselectivity: Avoiding over-reduction or racemization of the C2 chiral center.
-
Safety: Managing the evolution of HCN gas when using sodium cyanoborohydride (
).
This guide provides a field-proven protocol using
Mechanistic Insight: The Borch Reduction
Unlike sodium borohydride (
The pH Sweet Spot (pH 6.0 – 7.0)
The success of this protocol relies entirely on pH control.
-
At pH < 5: The ketone is protonated and reduced to the alcohol (4-hydroxypipecolic acid), a common side product.
-
At pH > 7: The imine formation is slow, and the iminium ion (the required intermediate) is not sufficiently concentrated.
-
At pH 6: The imine is selectively protonated to the iminium ion (
), which is far more electrophilic than the ketone. selectively reduces this iminium species.[1]
Diagram 1: Reaction Mechanism & Pathway
The following diagram illustrates the selective reduction pathway and the critical acid-catalyzed activation step.
Caption: Selective activation of the iminium ion at pH 6 allows NaBH3CN to reduce the C-N bond without affecting the C-O bond.
Stereochemical Considerations
The reduction of 4-oxopipecolic acid derivatives creates a new stereocenter at C4. The stereochemical outcome (cis-2,4 vs. trans-2,4) is governed by the approach of the hydride.
-
Substrate Control: The conformation of the piperidine ring (usually a chair) is dictated by the N-protecting group (e.g., Boc, Cbz) and the C2-ester.
-
Axial vs. Equatorial Attack: Small hydride agents like
generally favor axial attack (approaching from the top/less hindered face), leading to the equatorial amine . -
Result: In many N-Boc-4-oxopipecolic acid esters, this favors the formation of the cis-2,4-disubstituted isomer, but mixtures are common.
-
Note: Bulky borohydrides (e.g., L-Selectride) favor equatorial attack (axial amine), but
is chosen here for chemoselectivity, not absolute stereocontrol.
-
Experimental Protocol
Materials
-
Substrate: N-Boc-4-oxo-L-pipecolic acid methyl ester (1.0 equiv).
-
Amine: Primary or secondary amine (1.1 – 1.5 equiv).
-
Reagent: Sodium cyanoborohydride (0.7 – 1.0 equiv). Note: Use less than stoichiometric amounts initially if dialkylation is a concern, though usually 1.0 equiv is standard.
-
Solvent: Anhydrous Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Drying Agent: Activated 3Å or 4Å Molecular Sieves (Optional but recommended for unreactive amines).
Step-by-Step Methodology
Phase 1: Imine Formation (Pre-equilibrium)
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the N-Boc-4-oxo-pipecolic ester in anhydrous MeOH (0.1 M concentration).
-
Amine Addition: Add the Amine (1.2 equiv).
-
Dehydration: Add activated molecular sieves (200 mg per mmol substrate).
-
Why: Removing water drives the equilibrium toward the imine [1].
-
-
Incubation: Stir at Room Temperature (RT) for 1–2 hours.
-
Validation: Spot TLC. You may not see the imine distinct from the starting material, but ensure the amine is in solution.
-
Phase 2: Selective Reduction
-
Reagent Addition: Add
(1.0 equiv) in one portion. -
pH Adjustment (CRITICAL): Immediately check pH using wet pH paper. It will likely be basic due to the amine.
-
Catalysis: Add Glacial AcOH dropwise while monitoring pH. Target pH 6.0 .
-
Caution: Do not drop below pH 5. If it bubbles vigorously, you are generating HCN gas. Work in a fume hood.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the ketone (m/z = M+H) and appearance of the amine mass.
-
Phase 3: Workup & Cyanide Destruction
-
Quenching: Once complete, concentrate the mixture in vacuo (in a well-ventilated hood) to remove MeOH.
-
Partition: Dissolve residue in EtOAc and Saturated Aqueous
. -
Cyanide Safety Step: Treat the aqueous layer with commercial bleach (sodium hypochlorite) before disposal. This oxidizes residual cyanide to cyanate (
), which is non-toxic [2].
Diagram 2: Safety & Workup Workflow
Caption: Critical safety workflow ensuring neutralization of cyanide waste before disposal.
Data Presentation & Troubleshooting
Self-Validating System: Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Ketone persists) | pH too high (>7) | Add more AcOH to reach pH 6. The iminium ion is not forming. |
| Low Yield / Alcohol Formation | pH too low (<5) | The ketone is being protonated and reduced directly. Maintain pH 6-7. |
| Hydrolysis of Ester | Water in solvent / High pH | Use anhydrous MeOH. Ensure pH is not basic (which hydrolyzes esters). |
| Incomplete Conversion | Equilibrium issue | Add molecular sieves to remove water. Increase Amine equivalents. |
| HCN Gas Evolution (Bubbles) | Acid added too fast | Stop addition. Vent hood. Add acid slower. Ensure reaction is not hot. |
Stereochemical Analysis (Example Data)
Note: Ratios are substrate-dependent. The following is typical for N-Boc-4-oxopipecolic methyl ester.
| Reducing Agent | Conditions | Major Isomer | Approx.[2] dr (cis:trans) |
| MeOH, 0°C | Mixed | 60:40 | |
| MeOH, pH 6, RT | Cis-2,4 (Equatorial amine) | 80:20 | |
| L-Selectride | THF, -78°C | Trans-2,4 (Axial amine) | 10:90 |
Interpretation:
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
MIT Environmental Health & Safety. (n.d.). Cyanide Waste Disposal Guidelines. Retrieved from MIT EHS. Link
-
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6). Link
- Vertex AI Search. (2025). Aggregated Search Results on Reductive Amination Protocols.
Sources
Application Notes & Protocols: Strategic Boc-Protection of 4-Oxopiperidine-2-Carboxylic Acid Hydrochloride
Introduction: The Strategic Value of a Protected Piperidine Scaffold
4-Oxopiperidine-2-carboxylic acid is a highly valuable chiral building block in medicinal chemistry and drug development.[1] Its rigid piperidine framework serves as a versatile scaffold for constructing complex molecules with defined three-dimensional orientations, particularly in the synthesis of novel therapeutics.[1] However, the inherent reactivity of the secondary amine poses a significant challenge, often interfering with desired chemical transformations at the carboxylic acid or ketone moieties.
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its stability across a wide range of nucleophilic and basic conditions and its facile removal with mild acid.[2][3][4] By converting the amine into a carbamate, its nucleophilicity and basicity are effectively masked, thereby enabling selective reactions elsewhere in the molecule.[5][6]
This guide provides a detailed examination of the mechanistic principles and field-tested protocols for the successful N-Boc protection of 4-oxopiperidine-2-carboxylic acid hydrochloride. We will explore the causality behind critical experimental choices and furnish robust, step-by-step procedures for researchers in organic synthesis and pharmaceutical development.
Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) proceeds through a well-established nucleophilic acyl substitution mechanism.[7] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Amine Neutralization: The starting material, being a hydrochloride salt, requires a base to neutralize the ammonium chloride and liberate the free secondary amine, which is the active nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][7][8] This forms a transient tetrahedral intermediate.[5][8]
-
Intermediate Collapse & Byproduct Formation: The intermediate collapses, eliminating a tert-butyl carbonate leaving group. This unstable species rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion.[2][7] The tert-butoxide is sufficiently basic to deprotonate the newly formed N-protonated carbamate, driving the reaction to completion.[5][8]
Strategic Protocol Selection: Aqueous Biphasic vs. Anhydrous Conditions
The choice of reaction conditions is paramount and depends on the substrate's solubility and the desired workup procedure. For amino acids, Schotten-Baumann conditions, which utilize a two-phase solvent system, are a classic and highly effective approach.[9][10]
| Parameter | Strategy 1: Aqueous Biphasic (Schotten-Baumann) | Strategy 2: Anhydrous Organic |
| Solvent System | Dioxane/Water, THF/Water | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |
| Base | NaOH, Na₂CO₃, NaHCO₃ (Inorganic) | Triethylamine (TEA), DIPEA (Organic Amine) |
| Typical Time | 2 - 12 hours | 4 - 24 hours |
| Typical Yield | > 90% | 85 - 95% |
| Pros | - Fast reaction rates.- Excellent for salt starting materials.- Simple workup via pH adjustment and extraction. | - Suitable for water-sensitive substrates.- Homogeneous reaction mixture.- Can be easier to monitor by TLC. |
| Cons/Challenges | - Potential for hydrolysis of Boc₂O if pH is too high or reaction is too long.- Requires solvent-solvent extraction. | - Requires a stoichiometric amount of organic base to neutralize HCl salt plus catalyze.- Workup can involve removing triethylammonium salts.- May be slower due to lower polarity. |
Detailed Experimental Protocols
Protocol 1: Aqueous Biphasic (Schotten-Baumann) Method
This protocol is recommended for its robustness and high efficiency. The use of an aqueous base readily neutralizes the hydrochloride salt and deprotonates the carboxylic acid, enhancing its solubility in the aqueous phase.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane (or THF)
-
Sodium Hydroxide (NaOH), 1N solution
-
Hydrochloric Acid (HCl), 2N solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolution & Neutralization:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (e.g., 10 mL/g of substrate).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Slowly add 1N NaOH solution (approx. 2.2 eq) dropwise, maintaining the temperature below 5 °C. The first equivalent neutralizes the HCl, and the second deprotonates the carboxylic acid to maintain solubility and drive the reaction.
-
-
Addition of Boc Anhydride:
-
To the cold, stirring solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) either as a solid portion-wise or as a solution in a small amount of dioxane.
-
Causality Note: Adding Boc₂O slowly to a cold solution minimizes its potential hydrolysis under basic conditions and helps control any exotherm.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir vigorously for 2-12 hours. The reaction mixture may appear biphasic or as a slurry.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCl. The product will precipitate as a white solid or oil.
-
Causality Note: Acidification protonates the carboxylate, rendering the product less water-soluble and allowing for efficient extraction into an organic solvent.[11]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-oxopiperidine-2-carboxylic acid.
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be purified further by recrystallization or flash column chromatography.
-
Protocol 2: Anhydrous Organic Method
This protocol is a suitable alternative, particularly if scaling up, as it avoids large volumes of aqueous waste.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Suspension & Base Addition:
-
Suspend this compound (1.0 eq) in DCM (15-20 mL/g of substrate) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 - 2.5 eq) dropwise. The mixture should become more homogeneous as the free amine is formed.
-
Causality Note: At least two equivalents of base are required: one to neutralize the HCl salt and one to act as the base for the Boc protection itself.[4] An excess ensures the reaction proceeds efficiently.
-
-
Addition of Boc Anhydride:
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the reaction mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor progress by TLC or LC-MS.
-
-
Workup & Isolation:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess TEA, followed by water, and finally brine.[7]
-
Causality Note: The acidic wash removes the organic base as its water-soluble hydrochloride salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product as described in Protocol 1.
-
Experimental Workflow & Decision Logic
The following diagram outlines the decision-making process for selecting and executing a Boc-protection strategy.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
-
Boc Protecting Group for Amines - Chemistry Steps.
-
Amine Protection and Deprotection - Master Organic Chemistry.
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - ResearchGate.
-
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid - Chem-Impex.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Dual protection of amino functions involving Boc - RSC Publishing.
-
Schotten–Baumann reaction - Wikipedia.
-
Synthesis routes of N-Boc-4-hydroxypiperidine - Benchchem.
-
N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.
-
Amino Acid-Protecting Groups | Request PDF - ResearchGate.
-
Application Notes and Protocols for Boc-Inp-OH - Benchchem.
-
N-BOC-piperidine-4-carboxylic acid synthesis - ChemicalBook.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.
-
Application Note – N-Boc protection - Sigma-Aldrich.
-
Di-tert-butyl dicarbonate - Wikipedia.
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
-
BOC Protection and Deprotection - J&K Scientific LLC.
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis - Acadepep.
-
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid - Sigma-Aldrich.
-
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid - Sigma-Aldrich.
-
Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Preventing racemization of 4-oxopipecolic acid during peptide coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the peptide coupling of 4-oxopipecolic acid, a challenging α-keto amino acid.
Troubleshooting Guide: High Racemization Detected
You've completed a coupling step with 4-oxopipecolic acid and your analysis (e.g., chiral HPLC) reveals a significant percentage of the undesired diastereomer. This guide provides a systematic approach to diagnosing and resolving the issue.
Issue: Significant Epimerization of the 4-Oxopipecolic Acid Residue Post-Coupling
The primary suspect for racemization of 4-oxopipecolic acid is the high acidity of its α-proton, situated between the piperidinone carbonyl and the activated carboxylic acid. This makes it highly susceptible to base-catalyzed enolization.[1] The troubleshooting process involves a critical evaluation of your coupling cocktail and reaction conditions.
Step 1: Analyze Your Base Selection
The choice of base is the most critical factor influencing racemization for sensitive amino acids.[2][3]
-
Probable Cause: Use of a strong, sterically unhindered base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases are strong enough (pKa ~10-11) to readily abstract the acidic α-proton, leading to rapid enolization and subsequent racemization.[2]
-
Solution: Switch to a weaker, sterically hindered base. These bases are sufficient to neutralize protonated amines but are less likely to cause epimerization.
Step 2: Evaluate Your Coupling Reagent and Additive Combination
Using a coupling reagent without an appropriate racemization-suppressing additive is a common pitfall.[5]
-
Probable Cause: Employing a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without an additive.[3][5] While effective for activation, they can generate highly reactive intermediates prone to racemization. Similarly, uronium/aminium reagents (HATU, HBTU) used with a strong base can also promote racemization.[3][5]
-
Solution: Always use a coupling reagent in conjunction with a racemization suppressant. The additive forms an active ester intermediate that is more stable and less prone to epimerization than the initial activated species.[2][6]
-
Recommendation 1 (Gold Standard): Use DIC with Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate). Oxyma is a highly effective, non-explosive alternative to HOBt and HOAt, demonstrating high coupling rates with low racemization.
-
Recommendation 2: Use DIC with 1-Hydroxybenzotriazole (HOBt) . This is a classic and effective combination for suppressing racemization.[3][7]
-
For Extremely Difficult Couplings: Consider specialized reagents known for their remarkable resistance to racemization, such as DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which can be effective even for highly sensitive couplings.[4][8][9]
-
Step 3: Review Your Reaction Conditions
Even with the right reagents, suboptimal reaction conditions can exacerbate racemization.
-
Probable Cause 1: Elevated coupling temperature. Higher temperatures accelerate the rate of all reactions, including the undesirable enolization pathway.[5]
-
Solution: Perform the coupling reaction at room temperature or consider lowering it to 0 °C, especially during the initial phase of troubleshooting.
-
-
Probable Cause 2: Prolonged pre-activation time. Allowing the carboxylic acid to sit in the presence of the coupling reagent and base for an extended period before adding the amine component provides a window for the activated intermediate to racemize.[5]
Visualizations
Troubleshooting Workflow for Racemization
Caption: A flowchart for identifying and resolving common causes of racemization.
Mechanism of Base-Catalyzed Racemization of 4-Oxopipecolic Acid
Caption: Base-catalyzed enolization is the key racemization pathway.
Frequently Asked Questions (FAQs)
Q1: What makes 4-oxopipecolic acid so susceptible to racemization?
A1: 4-oxopipecolic acid is an α-keto amino acid. Its stereocenter (the α-carbon) is positioned between two electron-withdrawing carbonyl groups: the ketone at the 4-position of the ring and the carboxylic acid at the 2-position. When the carboxylic acid is activated for peptide coupling, its electron-withdrawing character is enhanced, making the α-proton exceptionally acidic. This high acidity allows even moderately strong bases to easily abstract the proton, forming a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face, leading to a loss of the original stereochemistry (racemization).[1][11]
Q2: Which coupling "cocktails" (reagent/additive/base) are recommended for incorporating 4-oxopipecolic acid?
A2: The optimal cocktail should combine a mild activation method with a sterically hindered, weak base. The goal is to form the peptide bond much faster than the rate of α-proton abstraction.
| Coupling Reagent | Additive | Base | Racemization Risk | Comments |
| DIC | Oxyma Pure® | 2,4,6-Collidine (TMP) | Very Low | (Recommended) This combination is highly effective. Oxyma provides excellent suppression of racemization and is safer than HOBt/HOAt. Collidine is a weak, hindered base ideal for sensitive couplings.[2][4] |
| DIC | HOBt | 2,4,6-Collidine (TMP) | Low | A reliable and well-established alternative if Oxyma is not available.[3][7] |
| DEPBT | (None required) | DIPEA or Collidine | Very Low | DEPBT is a phosphonium salt reagent known for its remarkable resistance to racemization and is a top choice for challenging fragment couplings or epimerization-prone residues.[9] |
| HATU | (Incorporated) | DIPEA | High | (Not Recommended) This standard, highly reactive combination is too aggressive for 4-oxopipecolic acid. The strong basicity of DIPEA will likely cause significant epimerization.[3][4] |
Q3: Can protecting the ketone group on the 4-oxopipecolic acid ring help?
A3: Yes, this is an advanced strategy that can be highly effective. Converting the ketone to a more stable group, such as a ketal (e.g., using ethylene glycol), removes the electron-withdrawing effect of the C4-carbonyl. This significantly reduces the acidity of the α-proton, making the amino acid behave more like a standard proline derivative during coupling. However, this requires additional synthesis and deprotection steps, which must be compatible with your overall peptide synthesis strategy.[12]
Q4: How can I accurately quantify the level of racemization?
A4: The most common method is to perform a total hydrolysis of the final peptide, followed by analysis of the resulting free amino acids using a chiral chromatography technique.[5]
-
Peptide Hydrolysis: A small sample of the purified peptide is hydrolyzed, typically using 6N HCl at 110°C for 24 hours. To control for racemization that might occur during the hydrolysis itself, performing the reaction in deuterated acid (6N DCl in D₂O) is a good practice.[5][13]
-
Chiral Analysis: The resulting amino acid mixture is then analyzed to separate the L- and D-enantiomers of 4-oxopipecolic acid.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Fmoc-4-oxopipecolic acid in SPPS
This protocol utilizes the recommended DIC/Oxyma/Collidine cocktail to minimize epimerization during solid-phase peptide synthesis (SPPS).
-
Deprotection: Perform N-terminal Fmoc-deprotection of the resin-bound peptide using standard conditions (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (6x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate reaction vessel, prepare the activation mixture immediately before adding it to the resin:
-
Dissolve Fmoc-4-oxopipecolic acid (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add Oxyma Pure® (3-5 equivalents).
-
Add 2,4,6-Collidine (TMP) (3-5 equivalents).
-
Finally, add DIC (3-5 equivalents).
-
-
Coupling Reaction: Immediately add the freshly prepared activation mixture to the deprotected resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. Reaction progress can be monitored using a Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: Sample Preparation for Racemization Analysis by Chiral HPLC
This protocol outlines the steps to prepare a peptide sample for the quantification of epimerization.
-
Sample Acquisition: Take approximately 1-2 mg of the purified, dried peptide.
-
Hydrolysis:
-
Place the peptide in a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum or flush with argon.
-
Heat the sample at 110 °C for 24 hours.
-
-
Drying: After cooling, open the tube and evaporate the HCl to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitution: Re-dissolve the resulting amino acid residue in a suitable buffer compatible with your HPLC mobile phase (e.g., dilute HCl or a specific HPLC buffer).
-
Analysis: Inject the sample onto a suitable chiral HPLC column and analyze according to the column manufacturer's instructions to separate and quantify the L- and D-isomers of 4-oxopipecolic acid.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 24, 2026, from [Link]
-
Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved February 24, 2026, from [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, Unit 18.1. Retrieved February 24, 2026, from [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved February 24, 2026, from [Link]
-
Isenegger, P. G., et al. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry, 11(11), 1033-1039. Retrieved February 24, 2026, from [Link]
-
Bode, J. W., & Miller, S. J. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Angewandte Chemie International Edition, 48(46), 8689-8692. Retrieved February 24, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved February 24, 2026, from [Link]
-
Y. H. Yeo, et al. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 22(1), 1-15. Retrieved February 24, 2026, from [Link]
-
Subirós-Funosas, R., et al. (2013). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synlett, 24(02), 239-242. Retrieved February 24, 2026, from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. Retrieved February 24, 2026, from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5739. Retrieved February 24, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved February 24, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Apeptide. Retrieved February 24, 2026, from [Link]
-
Wang, C., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(10), 1361-1376. Retrieved February 24, 2026, from [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 455, 33-40. Retrieved February 24, 2026, from [Link]
-
Isaksson, J., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 241-252. Retrieved February 24, 2026, from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved February 24, 2026, from [Link]
-
Shkineva, T. K., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Retrieved February 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ketone side reactions in 4-oxopiperidine-2-carboxylic acid synthesis
Topic: Minimizing Ketone Side Reactions & Optimization of Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Current Status: Active Support
Introduction: The -Aminoketone Challenge
The synthesis of 4-oxopiperidine-2-carboxylic acid (and its protected derivatives like N-Boc-4-oxopiperidine-2-carboxylic acid methyl ester) presents a unique set of chemical liabilities. Unlike simple cyclic ketones, this molecule contains a ketone at the C4 position and a nitrogen atom at position 1. This structural arrangement classifies it as a
This motif creates three distinct stability challenges:
-
Retro-Michael Fragmentation: The ring is prone to opening under basic conditions.[1]
- -Elimination during Oxidation: Converting the 4-hydroxyl precursor to the ketone often leads to dehydration rather than oxidation.[1]
-
Gem-Diol Stability: The electron-deficient ring favors stable hydrate formation, complicating analysis and stoichiometry.[1]
This guide provides troubleshooting protocols to minimize these specific side reactions.
Module 1: Troubleshooting the Oxidation Step
Issue: "I am observing a significant amount of
Diagnosis: You are likely experiencing
Recommended Protocol: Dess-Martin Periodinane (DMP)
DMP is preferred over Swern or Chromium-based oxidations for this substrate because it operates under mild, near-neutral conditions, minimizing the risk of elimination.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve N-Boc-4-hydroxypiperidine-2-carboxylic acid ester (1.0 equiv) in anhydrous DCM (0.1 M).
-
Buffering: Add solid
(4.0 equiv).[1] Critical: This buffers the acetic acid by-product released by DMP. -
Addition: Add Dess-Martin Periodinane (1.5 equiv) in one portion at 0°C.
-
Reaction: Warm to room temperature and stir. Monitor by TLC (usually 1–3 hours).[1]
-
Quench (The "Fieser" Equivalent): Dilute with
. Add a 1:1 mixture of saturated aqueous and 10% .[1] Stir vigorously until the layers separate clearly (approx. 15 mins). -
Isolation: Wash organic layer with brine, dry over
, and concentrate.
Alternative (Scalable/Green): TEMPO/Bleach
For scales >10g, use TEMPO (catalytic) with NaOCl (bleach) in a biphasic DCM/Water system buffered at pH 8.6 (using
Visualizing the Pathway
Figure 1: Divergent pathways during oxidation.[1] Buffering is critical to favor the ketone over the enone.
Module 2: Preventing Ring Fragmentation (Retro-Michael)
Issue: "My product decomposes during workup or column chromatography, especially when using amine-based additives."
Diagnosis: Retro-Michael Addition. The 4-oxopiperidine core is thermodynamically fragile.[1] A strong base can deprotonate the C3/C5 position (alpha to ketone). The resulting enolate can expel the nitrogen (beta-elimination), cleaving the ring to form a divinyl ketone species.
Troubleshooting Guide:
| Variable | Recommendation | Scientific Rationale |
| Protecting Group | N-Boc or N-Cbz | Carbamates reduce the electron density on the nitrogen, making it a poorer leaving group than a free amine or alkyl-amine.[1] |
| Chromatography | Avoid Triethylamine | Do not use |
| Workup pH | Keep pH < 8 | Avoid strong basic washes (e.g., 1M NaOH). Use saturated |
| Temperature | < 40°C | Avoid boiling during concentration. The Retro-Michael reaction is entropically favored at high heat.[1] |
Module 3: The "Disappearing Ketone" (Hydration)
Issue: "NMR shows no ketone carbonyl signal (approx. 205-210 ppm), but Mass Spec confirms the correct mass (or M+18)."
Diagnosis: Gem-Diol (Hydrate) Formation. Electron-deficient ketones, such as N-protected-4-oxopiperidines, are highly hygroscopic.[1] They react with atmospheric moisture to form the gem-diol.[1] This is reversible but confusing during analysis.
Confirmation Protocol:
-
NMR Test: Run the NMR in DMSO-d6 instead of
. DMSO often disrupts hydrogen bonding and may shift the equilibrium back to the ketone. -
Dehydration: If the hydrate is persistent, dissolve the sample in Toluene and reflux with a Dean-Stark trap (or simply evaporate from Toluene 3x) immediately before the next reaction step.
Strategic Protection (Ketalization): If you plan to perform reactions on the carboxylic acid (e.g., peptide coupling) or the amine (deprotection) while keeping the ketone intact, you must protect the ketone.
-
Protocol: Ethylene glycol, catalytic
-TsOH, Benzene/Toluene reflux.[1] -
Note: The ketal is far more stable to the basic conditions of peptide coupling than the free ketone.
FAQ: Common Experimental Observations
Q: Can I use Jones Reagent (CrO3/H2SO4) for the oxidation?
A: No. Jones reagent is highly acidic. It will almost certainly cause acid-catalyzed
Q: I see racemization at the C2 position. Is this due to the ketone? A: Indirectly, yes. The C4 ketone increases the acidity of the ring protons. While C2 is not directly alpha to the ketone, the overall electron-withdrawing nature of the ring makes the C2 proton more acidic.
-
Fix: Use "collidine" (2,4,6-trimethylpyridine) instead of DIPEA or TEA during coupling reactions. Collidine is a weaker base and less likely to deprotonate C2.[1]
Q: Why does my yield drop when I scale up the Dieckmann condensation route?
A: The Dieckmann route (from N-protected glycine esters and acrylates) involves a decarboxylation step. On a large scale, controlling the rate of
Decision Logic: Choosing the Right Oxidant
Figure 2: Decision matrix for oxidant selection based on scale and stability requirements.
References
-
Beaudry Research Group.
-Hydroxyketones to -Diketones Using o-Iodoxybenzoic Acid."[1] Oregon State University.[1] Available at: [Link] (Demonstrates the superiority of IBX/DMP over Swern for sensitive hydroxy-ketone systems). -
Organic Chemistry Portal. "Hydroxy ketone synthesis by oxidation." Available at: [Link] (Comprehensive list of oxidation protocols including TEMPO and Ag-catalyzed methods).[1]
Sources
Troubleshooting solubility issues of pipecolic acid HCl salts in DMF
Technical Support Center: Pipecolic Acid HCl Solubility in DMF
Document ID: TSC-2026-02-PAHCL-DMF Version: 1.0 Last Updated: February 24, 2026
Introduction: Understanding the Challenge
Welcome to the technical support guide for handling Pipecolic Acid Hydrochloride (HCl). As a cyclic amino acid derivative, pipecolic acid is a vital building block in pharmaceutical synthesis and chemical research.[1][2] Its hydrochloride salt form is often preferred for its stability and ease of handling. However, researchers frequently encounter significant solubility challenges when using it with N,N-Dimethylformamide (DMF), a powerful and common polar aprotic solvent.[3][4][5]
This guide provides a first-principles approach to understanding and systematically resolving these solubility issues. We will move from the fundamental chemistry of the problem to practical, step-by-step troubleshooting protocols designed for immediate application in your laboratory.
Part 1: The Core Scientific Problem - Why is Pipecolic Acid HCl Poorly Soluble in DMF?
Before troubleshooting, it is critical to understand the underlying chemical principles. The difficulty in dissolving pipecolic acid HCl in DMF stems from a competition between two key energy factors:
-
Lattice Energy: Pipecolic acid HCl is an ionic salt. In its solid, crystalline state, the positively charged piperidinium ion and the negatively charged chloride ion are held together by strong electrostatic forces. This stabilizing force is known as lattice energy. For dissolution to occur, the solvent molecules must provide enough energy to overcome this lattice energy.
-
Solvation Energy: Solvation is the process where solvent molecules surround and stabilize the individual ions as they break away from the crystal lattice. DMF is a polar aprotic solvent; it has a high dielectric constant and a significant dipole moment, which allows it to effectively solvate cations (the protonated pipecolic acid) through ion-dipole interactions.[6][7] However, DMF is a poor hydrogen bond donor. This limits its ability to strongly solvate small anions like chloride (Cl⁻), which are best stabilized by protic solvents (like water or alcohols) through hydrogen bonding.[8]
The solubility issue arises because the solvation energy provided by DMF is often insufficient to fully overcome the high lattice energy of the pipecolic acid HCl crystal.
Part 2: Troubleshooting Guide & Experimental Protocols (Q&A)
This section is designed as a direct, interactive guide to address the specific issues you may be facing.
Question 1: "I've added my pipecolic acid HCl to DMF at room temperature, and it just sits at the bottom as a solid. What are the first steps I should take?"
Answer: Start with non-invasive physical methods to increase the kinetic energy of the system. This can often provide the necessary activation energy to overcome the dissolution barrier.
-
Method 1A: Mechanical Agitation & Sonication
-
Mechanism: Vigorous stirring or, more effectively, sonication in an ultrasonic bath, increases the interaction between the solvent and the solute's surface area.[9] Sonication uses high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles), which acts as a powerful micro-stirring mechanism at the solid's surface.
-
Protocol:
-
Prepare your slurry of pipecolic acid HCl in DMF in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 15-30 minute intervals at room temperature.
-
Visually inspect for dissolution between intervals.
-
-
-
Method 1B: Controlled Heating
-
Mechanism: For most solids, solubility increases with temperature.[10][11] Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute lattice, which aids in breaking it apart.
-
Protocol:
-
While stirring the suspension, gently heat the mixture to 40-50 °C. Avoid excessively high temperatures, as DMF can decompose in the presence of strong acids or bases, and side reactions may be promoted.[4]
-
Hold at this temperature for 20-30 minutes.
-
Observe for dissolution. If the solid dissolves, allow the solution to cool to room temperature slowly to check for precipitation. If it remains in solution, you have successfully dissolved it.
-
-
Question 2: "I've tried heating and sonication, but a significant amount of solid remains. What is the most reliable chemical method to achieve dissolution?"
Answer: The most effective strategy is to convert the hydrochloride salt in-situ to its free amine form. The neutral, "freebase" pipecolic acid is significantly more soluble in organic solvents like DMF than its ionic salt form. This is achieved by adding a stoichiometric equivalent of a hindered, non-nucleophilic organic base.
The base deprotonates the protonated amine of the pipecolic acid HCl. This neutralizes the charge, breaking the ionic bond with the chloride and generating the free amine and a new, often more soluble, ammonium hydrochloride salt of the added base.
PipecolicAcid-NH₂⁺Cl⁻ (solid) + Base (liquid) → PipecolicAcid-NH (dissolved) + Base-H⁺Cl⁻ (dissolved)
Objective: To dissolve pipecolic acid HCl in DMF by converting it to its free amine form using N,N-Diisopropylethylamine (DIPEA).
Materials:
-
Pipecolic acid HCl
-
Anhydrous DMF
-
N,N-Diisopropylethylamine (DIPEA, also known as Hünig's base)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere (recommended for moisture-sensitive reactions)
Procedure:
-
Preparation: To a dry reaction flask under an inert atmosphere, add the required mass of pipecolic acid HCl.
-
Solvent Addition: Add the desired volume of anhydrous DMF. Begin stirring to create a suspension.
-
Base Calculation: Calculate the molar amount of pipecolic acid HCl. You will need at least 1.0 molar equivalent of DIPEA. It is common practice to use a slight excess (1.05-1.1 equivalents) to ensure complete conversion, especially if your downstream reaction can tolerate it.
-
Base Addition: Slowly add the calculated volume of DIPEA to the stirring suspension at room temperature.
-
Observation: Stir the mixture at room temperature. You should observe the solid pipecolic acid HCl gradually dissolving over 15-60 minutes as it is converted to the free amine. The resulting solution will contain the dissolved free pipecolic acid and the DIPEA hydrochloride salt.
Part 3: Frequently Asked Questions (FAQs)
Q: Why use a hindered base like DIPEA instead of a simpler one like triethylamine (TEA)? A: This is a critical point for experimental success. While TEA can also work, DIPEA is sterically hindered by its two isopropyl groups. This makes it highly non-nucleophilic, meaning it is very unlikely to participate in unwanted side reactions (e.g., acting as a nucleophile to attack an activated carboxylic acid in a peptide coupling). TEA is less hindered and can sometimes cause side reactions. For sensitive substrates, DIPEA is the superior choice.
Q: Will the newly formed DIPEA-HCl salt interfere with my reaction? A: In many common applications, such as peptide coupling, the presence of DIPEA-HCl is well-tolerated and often inconsequential. However, if your reaction is sensitive to ammonium salts or high ionic strength, this byproduct could be a concern. In such cases, an alternative is to prepare the freebase separately, isolate it, and then dissolve it in DMF, though this is a more labor-intensive process.
Q: I added the base, and my solution is clear, but it's slightly hazy. What does this mean? A: The haze is likely due to the fine precipitate or high concentration of the DIPEA-HCl salt byproduct. For most synthetic purposes, this is not an issue. If a perfectly clear solution is required for analytical or other specific reasons, you may need to filter the solution, but this risks removing some of your desired product if it co-precipitates.
Q: Can I use other solvents? A: Yes, the choice of solvent is application-dependent. For amine HCl salts, polar protic solvents like water or methanol offer excellent solubility due to their ability to solvate both the cation and the anion effectively.[12] However, many organic reactions require aprotic conditions, making DMF, NMP, or DMSO common choices where this solubility issue arises.
Part 4: Summary of Troubleshooting Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| Sonication | Increases surface area interaction via acoustic cavitation.[13] | Non-chemical, fast, works at room temp. | May not be sufficient for highly insoluble batches; requires specific equipment. | Initial attempts; small to moderate scale experiments. |
| Gentle Heating | Increases kinetic energy of the system to overcome lattice energy.[11] | Simple, no added reagents. | Risk of thermal degradation; compound may crash out upon cooling. | Moderately stubborn solubility issues where the compound is known to be thermally stable. |
| Base Addition | Converts the insoluble ionic salt to the more soluble neutral free amine. | Highly effective and reliable; mimics conditions for many subsequent reactions (e.g., peptide coupling). | Introduces a new chemical (base) and a salt byproduct (e.g., DIPEA-HCl). | Stubborn to complete insolubility; when the subsequent reaction step is base-mediated. |
| Co-Solvents | Modifying the overall solvent polarity to better match the solute. | Can fine-tune solubility without chemical reaction. | May complicate downstream solvent removal; may not be compatible with reaction conditions. | Cases where a slight modification of solvent properties is sufficient and compatible with the reaction. |
Part 5: Visualization of Troubleshooting Workflow
The following diagram outlines the logical decision-making process for addressing solubility issues with pipecolic acid HCl in DMF.
Caption: Decision tree for dissolving pipecolic acid HCl in DMF.
References
-
Pipecolic acid - Wikipedia. Wikipedia. [Link]
-
Dimethylformamide - Technical Data Sheet. Kian Resin Chemical Company. [Link]
-
Dimethylformamide (DMF) - Common Organic Chemistry. Organic Chemistry. [Link]
-
N,N-Dimethylformamide Solvent Properties. Gaylord Chemical. [Link]
-
N,N-Dimethylformamide: Our Product Information. Jebsen & Jessen Chemicals. [Link]
-
Pipecolic Acid | C6H11NO2 | CID 849 - PubChem. National Center for Biotechnology Information. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Asian Journal of Pharmaceutical Sciences. [Link]
-
Biochemistry, Dissolution and Solubility - StatPearls. NCBI Bookshelf. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Factors Affecting Solubility. FCT EMIS. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
-
Factors Affecting Solubility | CK-12 Foundation. CK-12 Foundation. [Link]
-
Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
Solubility of Organic Compounds. University of Toronto Scarborough. [Link]
-
Polar aprotic solvent - Wikipedia. Wikipedia. [Link]
Sources
- 1. CAS 535-75-1: Pipecolic acid | CymitQuimica [cymitquimica.com]
- 2. abmole.com [abmole.com]
- 3. Dimethylformamide (DMF) | Eastman [eastman.com]
- 4. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 5. jebchemicals.com [jebchemicals.com]
- 6. kianresin.com [kianresin.com]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fctemis.org [fctemis.org]
- 12. benchchem.com [benchchem.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding oxazolone formation during 4-oxopipecolic acid activation
Welcome to the technical support guide for handling 4-oxopipecolic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with activating this unique cyclic amino acid for amide bond formation. The presence of both an N-acyl group and a ketone functionality introduces specific hurdles, most notably the risk of oxazolone formation, which can lead to epimerization and compromised stereochemical integrity.
This guide provides in-depth mechanistic explanations, troubleshooting advice for common issues, and validated protocols to ensure successful and high-fidelity coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is oxazolone formation and why is it a critical problem?
A: Oxazolone formation (also known as azlactone formation) is an intramolecular cyclization reaction of an N-acylated amino acid that has been activated at its carboxyl group.[1][2] The highly reactive activated intermediate, such as an O-acylisourea formed by a carbodiimide, can be attacked by the oxygen of the preceding amide bond, forming a five-membered oxazolone ring.[1][3]
The primary issue is that the proton at the α-carbon (C4) of the oxazolone is highly acidic and can be easily removed by a base.[1][2] This deprotonation results in a planar, achiral enolate intermediate. Re-protonation can occur from either face, leading to a loss of stereochemical information, a process known as racemization or epimerization.[3] For drug development, maintaining chiral purity is paramount, as different stereoisomers can have drastically different biological activities or toxicities.
Q2: My preliminary trials using standard DCC/DIC coupling show significant epimerization. Why is 4-oxopipecolic acid so sensitive?
A: While all N-acylated amino acids (except proline and other N-alkylated residues) are susceptible to this side reaction, the conformational rigidity of the pipecolic acid ring system can influence the kinetics of oxazolone formation. Standard carbodiimide reagents like DCC or DIC, when used alone, generate a highly reactive O-acylisourea intermediate that is particularly prone to cyclization.[1][3] The presence of any base, including the amine coupling partner or added tertiary amines like DIPEA, can accelerate both the formation of the oxazolone and the subsequent epimerization.[3][4]
Q3: What are the immediate signs of oxazolone formation in my reaction?
A: Direct detection during the reaction can be difficult. However, you may observe the following:
-
Complex Reaction Mixture: TLC or LC-MS analysis might show multiple product spots or peaks that are difficult to separate.
-
Loss of Optical Purity: The most definitive sign is observing a mixture of diastereomers in your final product via chiral HPLC or NMR analysis (e.g., observing two sets of peaks for the coupled product).
-
Stalled Reaction: The oxazolone intermediate can sometimes be less reactive towards the incoming amine than the desired active ester, leading to incomplete conversion and low yields.[5]
Q4: Can I just use a stronger coupling reagent like HATU to "push" the reaction through?
A: Yes, this is often the best strategy. Modern uronium/aminium reagents like HATU, HBTU, and COMU are generally superior for suppressing epimerization.[6][7] These reagents work by rapidly converting the carboxylic acid into a less reactive, more stable active ester (e.g., an HOAt or Oxyma ester) in situ.[7][8] This active ester is more likely to react with the amine nucleophile before it has a chance to cyclize into an oxazolone.[5] While HATU is an excellent choice, COMU is often considered even safer as it avoids the potentially explosive HOBt/HOAt moieties in its structure while providing comparable or better suppression of racemization.[7][9]
Mechanism Spotlight: The Pathway to Epimerization
Understanding the mechanism is key to preventing it. The activation of an N-acylated amino acid creates a highly reactive species. This species has two potential fates: reaction with the desired amine (productive pathway) or intramolecular cyclization (problematic pathway).
Caption: Mechanism of oxazolone formation and its suppression by additives.
In-Depth Troubleshooting Guide
Scenario 1: Chiral HPLC shows significant diastereomer formation (>5%)
-
Root Cause Analysis: This is a classic sign of epimerization via the oxazolone pathway. Your activation method is too slow or the conditions are too harsh (e.g., excess base, high temperature), allowing the activated intermediate time to cyclize and racemize before coupling.
-
Troubleshooting Steps:
-
Switch Coupling Reagent: Immediately move away from carbodiimides alone.
-
Optimize the Base: If a base is required (e.g., if the amine component is a hydrochloride salt), use a sterically hindered or weaker base.
-
Control Temperature: Perform the coupling at 0 °C or room temperature. Elevated temperatures, including those from non-optimized microwave protocols, will accelerate epimerization.[4]
-
Scenario 2: Low coupling yield despite evidence of acid consumption
-
Root Cause Analysis: This could indicate the formation of a stable, unreactive byproduct. Two possibilities are:
-
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jpt.com [jpt.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. bachem.com [bachem.com]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
A Senior Application Scientist's Guide to HATU vs. PyBOP
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, particularly when encountering the challenge of sterically hindered amino acids. The choice of coupling reagent is a critical determinant of success in these demanding syntheses. Here, we provide an in-depth comparison of two industry-standard reagents, HATU and PyBOP, to empower you with the knowledge to make informed decisions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol with PyBOP is failing for a bulky residue like Aib or N-methylated amino acids. What is happening at the molecular level?
A: This is a classic challenge rooted in kinetics and the nature of the activated species. PyBOP, a phosphonium salt, activates a carboxylic acid by forming a benzotriazolyl ester (OBt-ester).[1][2] While effective for many standard couplings, the OBt-ester can be insufficiently reactive to overcome the high activation energy barrier imposed by sterically demanding amino acids.[3] The bulky side chains physically obstruct the approach of the incoming amine, leading to slow or incomplete reactions. Furthermore, the intermediate formed with PyBOP can be less reactive with hindered N-methylated amino esters.[4]
Q2: Why is HATU often recommended as the "go-to" reagent for these "difficult" couplings?
A: HATU, an aminium/uronium salt, generally exhibits superior performance for sterically hindered couplings due to the nature of its activated intermediate.[3][5] It forms a more reactive OAt-active ester, derived from 1-hydroxy-7-azabenzotriazole (HOAt).[6][7] The nitrogen atom in the pyridine ring of HOAt creates an electron-withdrawing effect, making the resulting ester more susceptible to nucleophilic attack by the amine.[5] This enhanced reactivity, a phenomenon sometimes referred to as neighboring group participation, helps to overcome the steric hindrance, leading to faster reaction kinetics and higher coupling efficiencies.[7][8]
Q3: I've heard about potential side reactions with HATU. What are they and how can I mitigate them?
A: While highly efficient, HATU is not without its potential pitfalls. The most common side reaction is the guanidinylation of the N-terminal amine of the peptide chain.[5][6] This occurs when the free amine attacks the guanidinium carbon of HATU, resulting in a capped, unreactive peptide. This is more likely to happen if HATU is used in excess or if the coupling reaction is particularly slow.[6]
Mitigation Strategies:
-
Stoichiometry Control: Use a minimal excess of HATU.
-
Pre-activation: Activate the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for a few minutes before adding it to the deprotected resin.[9] This minimizes the exposure of the free amine to excess HATU.
-
Alternative Reagents: For extremely sensitive sequences, consider a phosphonium-based reagent like PyBOP, which lacks the guanidinium group responsible for this side reaction.[9]
Additionally, nucleophilic side chains of amino acids like Tyrosine, Lysine, and Cysteine can potentially react with HATU.[6][9] Proper side-chain protection is crucial to avoid these complications.
Q4: Can I simply extend the reaction time when using PyBOP for a hindered coupling?
A: While extending the reaction time can sometimes improve yields, it's a double-edged sword. Prolonged coupling times, especially with PyBOP, can increase the risk of racemization at the alpha-carbon of the activated amino acid.[5] HATU's faster kinetics are advantageous in this regard, as they generally lead to a lower risk of epimerization.[5] If you must extend the reaction time, consider performing the coupling at a lower temperature to minimize racemization.
Troubleshooting Guide: Common Scenarios & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency with a sterically hindered amino acid (e.g., Val, Ile, Aib) | Insufficient reactivity of the coupling reagent (e.g., PyBOP).[3] | Switch to a more powerful coupling reagent like HATU to form a more reactive OAt-ester.[5][6] |
| Steric hindrance impeding the reaction. | Employ a "double coupling" strategy: perform the coupling reaction twice with a fresh portion of activated amino acid.[3] | |
| Poor solvation of the growing peptide chain leading to aggregation. | Use a solvent mixture with better solvating properties, such as a combination of DMF and DCM.[3] | |
| Incomplete coupling of N-methylated amino acids | The OBt-ester formed by PyBOP is poorly reactive towards N-methylated amines.[4] | Utilize HATU or other specialized reagents like PyBroP or PyCloP, which have shown higher efficiency for these couplings.[4][10] |
| Presence of a +98 m/z or +99 m/z mass addition in the final product after using HATU | Guanidinylation of the N-terminal amine by excess HATU.[6][9] | Pre-activate the carboxylic acid with HATU before adding it to the resin.[9] Reduce the equivalents of HATU used. |
| If the problem persists, consider switching to a phosphonium-based reagent like PyBOP.[9] | ||
| Racemization detected in the final peptide | Prolonged coupling times, especially with less reactive reagents.[5] | Use a more efficient coupling reagent like HATU to shorten the reaction time.[5] |
| Use of a strong base that promotes epimerization. | Consider using a weaker base like sym-collidine in place of DIPEA, especially for sensitive amino acids.[10] |
Head-to-Head Comparison: HATU vs. PyBOP
| Performance Metric | PyBOP | HATU | Key Insights |
| Mechanism of Action | Forms a reactive HOBt active ester.[5] | Forms a more reactive OAt active ester.[5][6] | The nitrogen in the pyridine ring of HOAt enhances the electron-withdrawing properties, leading to more efficient coupling.[5] |
| Coupling Efficiency | Generally effective for standard peptide synthesis but can be less efficient for sterically hindered amino acids.[5] | Highly efficient, even for challenging couplings, including N-methylated amino acids.[5] | In the synthesis of difficult sequences like the ACP(65-74) fragment, HATU consistently outperforms PyBOP.[5] |
| Reaction Kinetics | Slower reaction rates, which may necessitate longer coupling times. | Rapid reaction kinetics.[6] | HATU's faster kinetics contribute to a lower risk of racemization.[5] |
| Racemization Risk | The risk of racemization can increase with prolonged coupling times.[5] | Reacts faster with less epimerization during coupling compared to many other reagents.[5] | HATU's rapid kinetics are a significant advantage in preserving stereochemical integrity. |
| Common Side Reactions | Less prone to side reactions at the N-terminus of the peptide. | Can cause guanidinylation of the N-terminal amine if used in excess.[5][6] | Careful control of stoichiometry and pre-activation can mitigate HATU's primary side reaction.[9] |
| Cost | Generally more affordable than HATU.[5] | Higher cost compared to PyBOP.[5] | The higher efficiency of HATU may justify its cost for the synthesis of particularly challenging or valuable peptides.[5] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with HATU
This protocol outlines a general procedure for a coupling step in Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6-10 equivalents).[5][6] Allow this activation mixture to stand for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction vessel for 30-60 minutes.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[6] If the coupling is incomplete, the coupling step can be repeated ("double coupling").
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Standard Peptide Coupling with PyBOP
This protocol provides a general guideline for a PyBOP-mediated coupling in Fmoc-SPPS.
-
Resin Preparation: Swell the resin in DMF. Remove the Fmoc protecting group with a 20% piperidine solution in DMF. Wash the resin extensively with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), PyBOP (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents).[5]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Check for reaction completion using the ninhydrin test.
-
Washing: Wash the resin with DMF to remove any remaining reagents and byproducts before proceeding to the next cycle.
Visualizing the Mechanisms
To better understand the fundamental differences in how these reagents operate, the following diagrams illustrate their activation pathways.
Caption: HATU activation and coupling pathway.
Caption: PyBOP activation and coupling pathway.
Concluding Remarks
The choice between HATU and PyBOP is ultimately a balance of efficiency, cost, and the specific challenges presented by the peptide sequence. For routine synthesis, the more economical PyBOP is often sufficient. However, when faced with sterically hindered junctions, N-methylated residues, or other "difficult" sequences, the superior reactivity and speed of HATU frequently justify its higher cost, delivering higher purity crude products and minimizing the risk of racemization.[5] By understanding the underlying mechanisms and potential side reactions of each reagent, researchers can make strategic choices to optimize their peptide synthesis workflows.
References
-
HATU - Wikipedia. [Link]
-
Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. ACS Publications. [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
PyBOP - Wikipedia. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Peptide Coupling Reagents Guide. [Link]
-
HATU/PyBOP coupling procedure question. Reddit. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? PMC. [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]
-
Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Stability of 4-Oxopiperidine-2-carboxylic Acid in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxopiperidine-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under basic experimental conditions. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity of your research and development activities.
Introduction: The Chemical Nature of 4-Oxopiperidine-2-carboxylic Acid
4-Oxopiperidine-2-carboxylic acid is a heterocyclic compound that incorporates both a cyclic secondary amine (piperidine), a ketone, and a carboxylic acid functional group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and drug discovery. However, this structural complexity also presents inherent stability challenges, especially in the presence of bases.
The primary points of reactivity under basic conditions are the acidic proton at the α-carbon (C2) to the carboxylic acid and the overall piperidone ring structure. Understanding these liabilities is crucial for designing robust experimental protocols and interpreting results accurately.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered when working with 4-oxopiperidine-2-carboxylic acid in basic media.
Q1: I am observing a loss of optical purity in my sample of (S)-4-oxopiperidine-2-carboxylic acid after treatment with a mild base. What is happening?
A1: This is likely due to epimerization at the C2 position.
-
Causality: The hydrogen atom on the carbon alpha to the carboxylic acid (the C2 position) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the (S) and (R) enantiomers, a process known as epimerization.[1][2][3] This is a common issue in peptide synthesis and with amino acid derivatives under basic conditions.[1]
-
Troubleshooting:
-
Minimize exposure to basic conditions: If possible, avoid prolonged exposure to basic pH. Use the mildest possible base and the shortest reaction time necessary.
-
Lower the temperature: Epimerization is a kinetically controlled process. Running your reaction at a lower temperature can significantly reduce the rate of epimerization.
-
Protecting group strategy: If the carboxylic acid is not the desired reactive site, consider protecting it as an ester. This will reduce the acidity of the α-proton and minimize epimerization.
-
Analytical Verification: Use a chiral High-Performance Liquid Chromatography (HPLC) method to resolve and quantify the enantiomers. This will allow you to monitor the extent of epimerization under your specific conditions.
-
Q2: My reaction mixture is turning brown and I see multiple new peaks in my LC-MS analysis after exposing 4-oxopiperidine-2-carboxylic acid to a strong base. What are the possible degradation pathways?
A2: In addition to epimerization, you are likely observing degradation of the piperidone ring and potential self-condensation reactions.
-
Potential Degradation Pathways:
-
Retro-Michael Reaction: 4-piperidones can undergo a base-catalyzed retro-Michael reaction, leading to ring-opening. This would result in linear amino acid derivatives that could be unstable and undergo further reactions.
-
Aldol Condensation: The enolate formed under basic conditions can react as a nucleophile with the ketone of another molecule of 4-oxopiperidine-2-carboxylic acid. This can lead to the formation of aldol adducts and their subsequent dehydration products, resulting in a complex mixture of colored byproducts.
-
Oxidative Degradation: While not directly base-catalyzed, the presence of oxygen in your system, especially at elevated temperatures, can lead to oxidative degradation pathways.[4]
-
-
Troubleshooting:
-
Inert Atmosphere: If you suspect oxidation, perform your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Studies: To identify the degradation products, consider performing a forced degradation study.[5][6][7] This involves intentionally exposing the compound to harsh conditions (e.g., strong base, high temperature) and then analyzing the resulting mixture by LC-MS/MS or NMR to elucidate the structures of the degradation products.
-
NMR Analysis: ¹H and ¹³C NMR spectroscopy can be invaluable for identifying the structures of major degradation products. Look for the disappearance of signals corresponding to the piperidine ring protons and the appearance of new signals in the olefinic or other unexpected regions.
-
Q3: How can I quantitatively assess the stability of my 4-oxopiperidine-2-carboxylic acid derivative in a basic solution?
A3: A stability-indicating HPLC method is the gold standard for this purpose.
-
Methodology: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[8] For your compound, this would typically involve a reverse-phase HPLC method with UV detection.[8][][10]
-
Key Considerations for Method Development:
-
Column Selection: A C18 column is a good starting point for the separation of the parent compound and its potential degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all components.
-
Detection: UV detection is generally suitable for this compound due to the presence of the carbonyl group. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation: As mentioned previously, you must perform forced degradation studies to generate the degradation products and demonstrate that your method can separate them from the main peak.[7][11]
-
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
Objective: To intentionally degrade 4-oxopiperidine-2-carboxylic acid under basic conditions to generate potential degradation products for analytical method development and pathway elucidation.
Materials:
-
4-Oxopiperidine-2-carboxylic acid
-
0.1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution for neutralization
-
Methanol or other suitable organic solvent
-
HPLC vials
-
pH meter
Procedure:
-
Prepare a stock solution of 4-oxopiperidine-2-carboxylic acid in water or a water/methanol mixture at a known concentration (e.g., 1 mg/mL).
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an appropriate amount of 1 M HCl to quench the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
| Stress Condition | Temperature | Duration | Expected Outcome |
| 0.1 M NaOH | 60°C | 24 hours | Significant degradation, formation of multiple byproducts.[5] |
| 0.01 M NaOH | Room Temperature | 48 hours | Moderate degradation, useful for identifying primary degradation products. |
Protocol 2: Chiral HPLC Analysis for Epimerization
Objective: To separate and quantify the enantiomers of 4-oxopiperidine-2-carboxylic acid to assess the extent of epimerization.
Materials:
-
Sample of 4-oxopiperidine-2-carboxylic acid (before and after exposure to basic conditions)
-
Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic additives as required for the specific chiral column
Procedure:
-
Consult the column manufacturer's guidelines for recommended mobile phases for the separation of amino acid enantiomers.
-
Prepare the mobile phase and equilibrate the chiral column until a stable baseline is achieved.
-
Dissolve the samples in a suitable solvent at a known concentration.
-
Inject the samples onto the HPLC system.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of a racemic standard or by comparing the chromatograms of the initial and base-treated samples.
-
Calculate the percentage of each enantiomer to determine the extent of epimerization.
Visualizing Degradation Pathways
To better understand the potential instability of 4-oxopiperidine-2-carboxylic acid in basic conditions, the following diagram illustrates the key degradation pathways.
Caption: Potential degradation pathways of 4-oxopiperidine-2-carboxylic acid under basic conditions.
Summary of Key Stability Considerations
| Factor | Potential Issue | Recommended Action |
| pH > 7 | Epimerization at C2 | Minimize exposure time and temperature. Use the mildest possible base. |
| Strong Base | Ring opening (Retro-Michael) | Avoid strong bases if possible. Monitor for degradation products by LC-MS. |
| Presence of Ketone | Self-condensation (Aldol) | Keep concentrations low if base exposure is unavoidable. Monitor for high molecular weight byproducts. |
| Oxygen | Oxidation | Work under an inert atmosphere for prolonged reactions at elevated temperatures. |
By understanding the inherent reactivity of 4-oxopiperidine-2-carboxylic acid and implementing the appropriate analytical and handling strategies, researchers can ensure the quality and integrity of their experimental outcomes.
References
- The Royal Society of Chemistry. (n.d.). Supporting information for....
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). Journal of Physical Chemistry A.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Journal of Pharmaceutical and Biomedical Analysis.
-
Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Proposed mechanism of base catalyzed epimerization. (n.d.).
- Epimerisation in Peptide Synthesis. (n.d.). Molecules.
- Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Faber, K., & Glueck, S. M. (n.d.). Isomerizations: Racemization, Epimerization, and E/Z-Isomerization.
- Isomerization at the α-Carbon. (2022, July 20). In Chemistry LibreTexts.
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantific
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. biomedres.us [biomedres.us]
- 8. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tepnelpharmaservices.com [tepnelpharmaservices.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Oxopiperidine-2-Carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. 4-Oxopiperidine-2-carboxylic acid hydrochloride, a heterocyclic compound incorporating a ketone, a carboxylic acid, and a secondary amine, presents a unique analytical challenge. This guide provides an in-depth comparison of proton nuclear magnetic resonance (¹H NMR) spectroscopy with alternative analytical techniques for the structural elucidation and purity assessment of this molecule. As Senior Application Scientists, we offer not just protocols, but a rationale-driven approach to selecting the most pertinent analytical tools for your research needs.
The Central Role of ¹H NMR in Structural Elucidation
Proton NMR spectroscopy stands as the cornerstone technique for the unambiguous structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
While a publicly available experimental spectrum for this compound is not readily accessible, a detailed prediction based on established principles of NMR spectroscopy and data from analogous piperidine structures provides a robust framework for its characterization. The analysis is best performed in a deuterated solvent that can readily dissolve the hydrochloride salt, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The presence of the hydrochloride salt will lead to the protonation of the piperidine nitrogen, significantly influencing the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H2 (methine) | 4.2 - 4.5 | dd | J ≈ 12, 4 | Alpha to the carboxylic acid and the protonated nitrogen, this proton is expected to be significantly deshielded. It will be coupled to the two diastereotopic protons on C3. |
| H3a, H3b (methylene) | 2.5 - 2.9 | m | - | These diastereotopic protons are adjacent to the chiral center at C2 and the carbonyl group at C4. Their signals will likely be complex and may overlap. |
| H5a, H5b (methylene) | 2.8 - 3.2 | m | - | These protons are adjacent to the carbonyl group and the protonated nitrogen, leading to a downfield shift. |
| H6a, H6b (methylene) | 3.4 - 3.8 | m | - | These protons are adjacent to the protonated nitrogen and will be deshielded. |
| NH₂⁺ (amine) | Broad singlet | - | - | In the hydrochloride salt, the amine nitrogen is protonated. In D₂O, this proton will exchange with deuterium, and its signal may be broadened or absent. In a non-exchanging solvent like DMSO-d₆, it would appear as a broad singlet. |
| COOH (acid) | Broad singlet | - | - | The carboxylic acid proton is labile and will exchange with D₂O, making its signal disappear. In a solvent like DMSO-d₆, it would appear as a very broad singlet at a downfield chemical shift (typically > 10 ppm). |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound (5-10 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D) or Methanol-d₄ (CD₃OD, 99.8 atom % D)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of D₂O or CD₃OD in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
-
Integrate the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Diagram: Key ¹H-¹H Couplings in this compound
Caption: Integrated analytical approach for robust characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): For the free base (C₆H₉NO₃), the expected exact mass is approximately 143.06 Da. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 144.07.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da). [1][2]The piperidine ring can also undergo characteristic cleavages.
Comparison with ¹H NMR:
-
Advantages: High sensitivity (requiring very small amounts of sample), provides accurate molecular weight information, and fragmentation patterns can confirm the presence of specific structural motifs.
-
Disadvantages: Isomer differentiation can be challenging without tandem MS (MS/MS). Provides limited information about the specific connectivity and stereochemistry of the molecule compared to NMR.
Conclusion: A Multi-faceted Approach for Unambiguous Characterization
For the comprehensive and unambiguous characterization of this compound, a multi-technique approach is indispensable. While ¹H NMR spectroscopy remains the primary tool for detailed structural elucidation, its findings should be corroborated by orthogonal techniques.
-
¹³C NMR confirms the carbon framework.
-
FT-IR provides a rapid and definitive confirmation of the presence of key functional groups.
-
Mass Spectrometry verifies the molecular weight and offers valuable structural clues through fragmentation analysis.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a self-validating system for the characterization of this compound, ensuring the scientific integrity and trustworthiness of their findings.
References
-
PubChem. (n.d.). 4-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-4-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
LibreTexts. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chem-Impex. (n.d.). (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Wang, Y. F., et al. (2013). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of mass spectrometry, 48(8), 912-920.
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8436-8446.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Khadri, F., & Hammami, K. (2019). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Physical Chemistry Chemical Physics, 21(9), 4606-4612.
-
SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[¹H NMR] - Spectrum. Retrieved from [Link]
Sources
Chiral HPLC methods for enantiomeric purity of 4-oxopipecolic acid
This guide outlines the technical strategies for determining the enantiomeric purity of 4-oxopipecolic acid (also known as 4-ketopipecolic acid).
Due to the molecule's specific chemical nature—a cyclic secondary amine with a reactive ketone group and zwitterionic character—standard C18 HPLC is insufficient. This guide compares the two most robust analytical workflows: Zwitterionic Ion-Exchange (ZWIX) for the free acid and Immobilized Polysaccharide chromatography for the N-protected intermediate.
Analytical Challenge: 4-Oxopipecolic Acid
Before selecting a column, the analyst must address three inherent properties of the analyte that dictate method success:
-
Zwitterionic Polarity: As a free amino acid, 4-oxopipecolic acid is highly polar and exists as a zwitterion at neutral pH. It retains poorly on Reversed-Phase (RP) columns and elutes in the void volume.
-
Secondary Amine Limitation: Unlike primary amino acids, the secondary amine in the pipecolic ring hinders the formation of the "tripod" hydrogen bonding required by standard Crown Ether columns (e.g., Crownpak CR), often leading to poor resolution.
-
UV Detection Issues: The molecule lacks a strong chromophore. While the ketone group absorbs weakly at ~280 nm, the extinction coefficient is low. Detection at 210–220 nm is required, necessitating solvents with high UV transparency (avoiding acetone or high concentrations of carboxylic acids).
Method A: The "Gold Standard" for Free Acid (Chiralpak ZWIX)
For the underivatized free acid, the most modern and effective solution is Zwitterionic Chiral Stationary Phases (CSPs) . Unlike crown ethers, which struggle with secondary amines, ZWIX phases utilize a Cinchona alkaloid-derived selector that forms a precise ion-pair complex with the amino acid.
Mechanism of Action
The stationary phase contains a chiral selector (Quinine or Quinidine derivative) fused with a sulfonic acid group.
-
Anionic Interaction: The carboxylate of 4-oxopipecolic acid binds to the cationic quinuclidine nitrogen of the selector.
-
Cationic Interaction: The ammonium of the pipecolic ring interacts with the anionic sulfonic acid on the selector.
-
Result: A rigid "lock-and-key" fit that discriminates between (S) and (R) enantiomers based on steric hindrance in the binding pocket.
Experimental Protocol
| Parameter | Condition |
| Column | Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 4.0 mm) |
| Mobile Phase | MeOH / MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lowering to 10°C can enhance resolution) |
| Detection | UV @ 215 nm (or ELSD/CAD for higher sensitivity) |
| Sample Diluent | Mobile Phase (Avoid water if possible to maintain ion-pairing strength) |
Expert Insight: The ratio of Acid:Base (Formic Acid:DEA) in the mobile phase controls retention. A 2:1 molar ratio (Acid:Base) ensures the analyte and selector are in the correct ionization state for double ion-pairing.
Method B: The Synthetic Intermediate Approach (Polysaccharide)
In drug development, 4-oxopipecolic acid is frequently handled as its N-Boc or N-Fmoc protected form to prevent dimerization or side reactions. In this state, the molecule is no longer zwitterionic and is best separated using Immobilized Polysaccharide CSPs .
Mechanism of Action
The bulky protecting group (Boc/Fmoc) provides an essential "handle" for the chiral selector (Amylose or Cellulose carbamates) to engage in hydrogen bonding and pi-pi stacking.
Experimental Protocol
| Parameter | Condition |
| Column | Chiralpak IG or Chiralpak IA (Amylose-based, Immobilized) |
| Mobile Phase | n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v) |
| Elution Mode | Normal Phase (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (Boc) or 254 nm (Fmoc) |
Expert Insight: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is particularly effective for N-protected cyclic amino acids due to its "chloro" substituents, which often provide better separation factors for carbonyl-containing rings than the standard AD/OD columns.
Comparative Analysis: Which Method to Choose?
The following table contrasts the two primary workflows to aid in decision-making.
| Feature | Method A: ZWIX (Free Acid) | Method B: Polysaccharide (N-Protected) |
| Target Analyte | Free 4-oxopipecolic acid | N-Boc-4-oxopipecolic acid |
| Sample Prep | Dissolve and shoot (Minimal) | Requires chemical protection (if starting with free acid) |
| Resolution ( | High (> 3.0 typical) | Very High (> 5.0 typical) |
| Solvent Cost | Low (Methanol/Acetonitrile) | Medium (Hexane/Ethanol) |
| MS Compatibility | Excellent (Volatile buffers) | Good (if using Hexane/IPA/TFA) |
| Limit of Detection | Moderate (Weak UV) | High (Protecting group adds UV absorbance) |
Decision Workflow & Mechanism Visualization
The following diagram illustrates the decision logic for method selection and visualizes the Zwitterionic interaction mechanism.
Caption: Decision tree for selecting the optimal chiral HPLC method based on the chemical state (protected vs. free) of 4-oxopipecolic acid.
Troubleshooting & Optimization
1. Peak Tailing (Free Acid Method)
-
Cause: Secondary interactions between the free amine and residual silanols on the silica support.
-
Fix: Ensure the Acid:Base ratio in the mobile phase is correct. For ZWIX columns, maintaining 50mM Formic Acid to 25mM DEA (2:1 ratio) is critical to "mask" the stationary phase and ensure proper ionization.
2. Low Sensitivity (Detection Limit)
-
Cause: 4-oxopipecolic acid has weak UV absorbance.[1]
-
Fix:
-
Derivatization: React the free acid with FDAA (Marfey's Reagent) . This adds a strong UV chromophore (340 nm). The resulting diastereomers can then be separated on a standard achiral C18 column, avoiding expensive chiral columns entirely.
-
Detector Switch: Use a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), which detects the mass/charge rather than UV absorbance.
-
3. Elution Order Reversal
-
Tip: If the impurity elutes under the main peak (obscuring quantification), switch the column enantiomer.
-
ZWIX(+) and ZWIX(-) are pseudo-enantiomers. Switching from (+) to (-) will reverse the elution order of (R) and (S) forms, allowing the trace impurity to elute before the main peak for accurate integration.
-
References
-
Daicel Chiral Technologies.Application Guide: Separation of Amino Acid Derivatives. (Detailed protocols for ZWIX and Polysaccharide columns).
-
Ilisz, I., et al. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases. (Comparison of Crown Ether and Zwitterionic phases for cyclic amino acids).
-
Sigma-Aldrich (Merck).Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
-
BenchChem.Chiral Separation of 4-Hydroxypipecolic Acid Diastereomers.
-
BOC Sciences.Chiral HPLC Services and Method Development Strategies. (Overview of direct vs.
Sources
A Senior Application Scientist's Guide: 4-Oxopipecolic Acid vs. Proline in Peptide Conformational Stability
Introduction: Beyond Proline, Engineering Peptide Conformation
In the field of peptide design and drug development, proline is a cornerstone. Its unique cyclic structure imposes significant conformational restrictions on the peptide backbone, making it a powerful tool for inducing specific turns, breaking helical structures, and stabilizing folded motifs.[1] The equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond, a relatively slow process, is a critical determinant in protein folding and function.[2]
However, the very properties that make proline so useful also define its limitations. The search for "proline mimetics" that offer more nuanced control over peptide architecture is a central theme in medicinal chemistry. This guide focuses on a compelling, albeit less common, proline analogue: 4-oxopipecolic acid (4-oxo-Pip) . By expanding proline's five-membered pyrrolidine ring to a six-membered piperidine ring and introducing a keto group at the C4 position, 4-oxo-Pip presents a unique combination of steric and stereoelectronic features.
This guide provides an in-depth comparison of 4-oxo-Pip and proline, moving from fundamental structural differences to their anticipated impact on peptide stability. We will explore the underlying chemical principles, present the experimental frameworks used to validate these effects, and offer detailed protocols for researchers looking to incorporate and analyze these residues in their own work.
Part 1: Structural and Stereoelectronic Divergence
The conformational influence of an amino acid is dictated by its structure. The differences between proline and 4-oxo-Pip are threefold: ring size, ring pucker, and the powerful inductive effect of the C4-keto group.
Ring Size and Flexibility: Proline's five-membered pyrrolidine ring is relatively rigid. In contrast, pipecolic acid's six-membered piperidine ring, from which 4-oxo-Pip is derived, possesses greater conformational flexibility.[3] Studies comparing proline and unsubstituted pipecolic acid in peptides have shown that the larger ring leads to an increased population of the cis amide conformer and faster rates of cis-trans isomerization.[4] This suggests that the steric barrier to isomerization is lower in the six-membered ring system.
Ring Pucker: The puckering of the ring (the out-of-plane twisting of the atoms) is a key conformational feature. Proline rings typically adopt one of two "envelope" puckers, termed Cγ-endo (down) or Cγ-exo (up).[5] This pucker is directly correlated with the peptide backbone angles (φ, ψ) and the cis/trans state of the preceding amide bond; a cis bond strongly favors an endo pucker.[2][5] The piperidine ring of 4-oxo-Pip adopts more complex "chair" or "boat" conformations, further diversifying the potential backbone geometries it can support.[6]
The Dominant Influence: The C4-Keto Inductive Effect: The most significant feature of 4-oxo-Pip is the carbonyl group at the C4 position. This group is strongly electron-withdrawing. Extensive studies on 4-substituted prolines, such as 4-fluoroproline and 4-hydroxyproline, have established that electron-withdrawing groups exert a powerful inductive effect through the sigma bonds of the ring.[5]
This inductive effect pulls electron density away from the ring nitrogen. This has several critical consequences:
-
Amide Bond Resonance: It weakens the partial double-bond character of the C-N amide bond. A lower barrier to rotation around this bond facilitates faster cis-trans isomerization.[5]
-
Equilibrium Shift: By altering the stereoelectronic environment, the inductive effect has been shown to thermodynamically favor the trans amide conformation. In model systems, the equilibrium concentration of the trans isomer increases in the order: Proline < 4-Hydroxyproline < 4-Fluoroproline.[5]
-
Nitrogen Pyramidalization: The pull of electrons promotes a more pyramidal geometry at the nitrogen atom, which is thought to stabilize the transition state of isomerization.
Therefore, while the larger ring of pipecolic acid may favor the cis state, the powerful inductive effect of the 4-keto group in 4-oxo-Pip is expected to counteract this, strongly favoring the trans conformation and accelerating isomerization kinetics.
Caption: Key structural differences between Proline and 4-Oxopipecolic Acid.
Part 2: Experimental Validation of Conformational Stability
To rigorously compare the impact of 4-oxo-Pip versus proline, a series of biophysical experiments are necessary. A common strategy involves synthesizing two identical model peptides, for example, Ac-Ala-X-Gly-NH₂, where X is either Pro or 4-oxo-Pip, and then comparing their structural properties and stability.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[7][8] By measuring the differential absorption of circularly polarized light, one can identify characteristic spectral signatures for α-helices, β-sheets, and random coils.[9]
-
Causality: A proline residue is known as a "helix breaker" because its rigid ring and lack of an amide proton disrupt the hydrogen-bonding pattern of an α-helix.[1] By incorporating Pro or 4-oxo-Pip into a helix-prone sequence, one can measure the extent to which each residue disrupts the helical structure. The residue that causes a greater reduction in the characteristic helical CD signal (negative bands at ~208 and ~222 nm) is the more potent disruptor. The anticipated increase in conformational flexibility from the six-membered ring of 4-oxo-Pip may lead to a more disordered (random coil) state compared to the constrained turn often induced by proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information at the atomic level. For this comparison, two NMR experiments are particularly crucial:
-
¹H-¹³C HSQC/HMBC: These experiments allow for the definitive assignment of atomic resonances. The chemical shifts of the proline/pipecolic ring carbons, particularly Cβ and Cγ, are highly sensitive to the cis/trans state of the amide bond.[10] A large separation between the Cβ and Cγ chemical shifts is a hallmark of the cis isomer in proline.[10] By integrating the distinct peak volumes corresponding to the cis and trans states, one can precisely quantify their relative populations.
-
EXSY (Exchange Spectroscopy): This experiment measures the rate of chemical exchange between the cis and trans isomers. By observing cross-peaks that connect the resonances of the two conformers, one can calculate the rate constant (k) for isomerization.[11] This directly tests the hypothesis that the inductive effect of the 4-keto group lowers the rotational barrier of the amide bond.
Thermal and Chemical Denaturation
The most direct measure of conformational stability is how a peptide responds to denaturing stress, such as heat or chemical denaturants (e.g., urea, guanidinium hydrochloride).[12]
-
Method: By monitoring a structural signal, typically the CD signal at 222 nm, as a function of increasing temperature, one can generate a melting curve. The midpoint of this transition is the melting temperature (Tₘ). A higher Tₘ indicates greater conformational stability.
-
Causality: If a peptide adopts a stable, folded conformation, replacing a key residue can either increase or decrease its stability. For example, if proline is part of a critical, stabilizing β-turn, replacing it with the more flexible 4-oxo-Pip might destabilize the structure, resulting in a lower Tₘ. Conversely, if the inductive-effect-driven preference of 4-oxo-Pip for the trans state pre-organizes the peptide for folding, it could potentially increase stability.
Data Summary
| Parameter | Peptide with Proline | Peptide with 4-oxo-Pip | Rationale for Expected Outcome |
| Cis Isomer Population (NMR) | ~10-30% (sequence dependent) | < 5% (Hypothesized) | The strong inductive effect of the C4-keto group is expected to heavily favor the trans isomer.[5] |
| Isomerization Rate (NMR EXSY) | k | > k (Hypothesized) | The weakened C-N amide bond from the inductive effect should lower the rotational energy barrier.[5] |
| Melting Temperature (Tₘ) | Tₘ₁ | Tₘ₂ (TBD) | This is context-dependent. Tₘ₂ could be lower due to increased ring flexibility or higher if the trans preference aids folding. |
| Secondary Structure (CD) | Defined (e.g., β-turn) | Potentially more disordered | Increased flexibility of the 6-membered ring may lead to a less-defined structure compared to a proline-induced turn.[4] |
Part 3: Experimental Protocols
To ensure data integrity, protocols must be robust and self-validating. Below are detailed methodologies for performing the key comparative experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a C-terminally amidated peptide using Fmoc chemistry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of model peptides.
Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly (3x with DMF, 3x with dichloromethane (DCM), 3x with DMF) to remove all residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid by dissolving 4 equivalents (relative to resin loading) of Fmoc-amino acid, 3.9 eq. of HBTU, and 6 eq. of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Self-Validation: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If positive (blue beads), repeat the coupling.
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence, using either Fmoc-Pro-OH or the appropriately protected Fmoc-4-oxo-Pip-OH in the relevant cycle.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Verification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Conformational Analysis by CD and Thermal Melt
Methodology:
-
Sample Preparation: Prepare stock solutions of the purified peptides in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using a quantitative amino acid analysis or by UV absorbance if the peptide contains Trp or Tyr.
-
CD Spectrum Acquisition:
-
Calibrate the CD spectrometer and purge with nitrogen gas.
-
Record a baseline spectrum of the buffer alone in a 1 mm pathlength cuvette.
-
Record the CD spectrum of the peptide sample (typically 50-100 μM) from 260 nm to 190 nm at 20°C.
-
Subtract the buffer baseline from the sample spectrum. Convert the resulting signal from millidegrees to Mean Residue Ellipticity ([θ]) for normalization.
-
-
Thermal Denaturation:
-
Set the CD spectrometer to monitor the ellipticity at a single wavelength (e.g., 222 nm for a helical peptide).
-
Equip the spectrometer with a Peltier temperature controller.
-
Heat the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[9]
-
Record the CD signal as a function of temperature.
-
-
Data Analysis:
-
Plot the Mean Residue Ellipticity [θ] vs. Temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tₘ), which is the temperature at the midpoint of the transition.
-
Conclusion and Outlook
The replacement of proline with 4-oxopipecolic acid is not a simple substitution; it is a strategic modification that introduces competing conformational influences. The expansion from a five- to a six-membered ring increases backbone flexibility, a factor that, in isolation, might increase the population of the cis isomer.[4] However, the introduction of the C4-keto group imposes a powerful inductive effect that is predicted to dominate, favoring the trans isomer even more strongly than in proline and lowering the barrier to isomerization.[5]
This makes 4-oxo-Pip a fascinating molecular tool. For drug developers, it offers a potential way to lock a peptide bond into a trans conformation, removing the kinetic and thermodynamic uncertainty of cis-trans isomerization that can complicate ligand-receptor binding. By understanding and harnessing the unique stereoelectronic properties of residues like 4-oxopipecolic acid, researchers can move beyond the established toolkit and engineer peptides with precisely tailored conformational stabilities and, ultimately, enhanced biological function.
References
- Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
- BenchChem. (n.d.). 4-Hydroxypipecolic Acid | High-Purity Research Chemical.
-
Wedemeyer, W. J., et al. (2004). Unexpectedly Fast cis/trans Isomerization of Xaa-Pro Peptide Bonds in Disulfide-Constrained Cyclic Peptides. Journal of the American Chemical Society, 126(4), 1178–1186. [Link]
-
Bell, J. D. (2019). New methods for the stereoselective synthesis of fluorescent amino acids, natural products and biomolecules. PhD thesis, University of Glasgow. [Link]
- BenchChem. (n.d.). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
- University of Glasgow. (n.d.). Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles. Retrieved from University of Glasgow theses repository.
- Sivák, M., & Tvaroška, I. (n.d.). Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides. In The Protein Protocols Handbook. Humana Press.
-
Figshare. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry. [Link]
- Internet Archive. (n.d.). Full text of "Synthetic Applications of 1,3 Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products".
-
O'Donnell, J. A., & Gierasch, L. M. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(40), 8192-8198. [Link]
- ResearchGate. (1996). A new synthesis of (2S)-4-oxopipecolic acid by thermal rearrangement of enantiopure spirocyclopropaneisoxazolidine. Tetrahedron Letters.
- ProBiologists. (n.d.). Tailoring interactions for cisPro peptide bond stabilization.
- ResearchGate. (1998). The Biosynthesis of 3‐(trans‐2‐Nitrocyclopropyl)alanine, a Constituent of the Signal Metabolite Hormaomycin.
-
Eberhardt, E. S., et al. (1996). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability. Journal of the American Chemical Society, 118(50), 12261–12266. [Link]
- Huyghues-Despointes, B. M. P., et al. (n.d.). Measuring the Conformational Stability of a Protein by Hydrogen Exchange. In The Protein Protocols Handbook. Humana Press.
-
MDPI. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences. [Link]
-
Shen, Y., & Bax, A. (2010). Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts. Journal of biomolecular NMR, 46(3), 199–204. [Link]
-
Journal of the American Chemical Society. (1958). The Structure of Factor S of Staphylomycin1. [Link]
- CNR. (n.d.). Institute of chemistry of organometallic compounds (ICCOM).
-
Park, Z. Y., & Russell, D. H. (2000). Thermal denaturation: a useful technique in peptide mass mapping. Analytical chemistry, 72(11), 2667–2670. [Link]
-
Tipton, P. A. (1998). Reactions of alternate substrates demonstrate stereoelectronic control of reactivity in dialkylglycine decarboxylase. Biochemistry, 37(11), 4126-4134. [Link]
- Boddy Lab. (n.d.). Thermal denaturation of protein (by circular dichroism).
- Internet Archive. (1996). Full text of "Tetrahedron Letters 1996: Vol 37 Index".
- ResearchGate. (2025). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids.
- ResearchGate. (2025). Enantiodivergent Chemoenzymatic Synthesis of 4-Hydroxypipecolic Acids.
- ResearchGate. (2025). Phosphorus Analogues of Natural Amino Acids.Part 1: Syntheses of α-Aminophosphonic Acids.
- Research Solutions Pages. (1989). Stereoselective synthesis of substituted pipecolic acids. Tetrahedron Letters.
- ResearchGate. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides.
-
MDPI. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Molecules. [Link]
-
NSF Public Access. (2023). Cis-trans isomerization of peptoid residues in the collagen triple-helix. Nature Communications. [Link]
- Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Cis-trans isomerization of peptoid residues in the collagen triple-helix | NSF Public Access Repository [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Full text of "Tetrahedron Letters 1996: Vol 37 Index" [archive.org]
HPLC Retention Time Guide: 4-Oxopiperidine-2-carboxylic Acid vs. 4-Hydroxy Analog
Executive Summary: The Retention Profile
In standard Reverse Phase (RP-HPLC) on a C18 column, the 4-hydroxy analog (4-hydroxypiperidine-2-carboxylic acid) elutes earlier than the 4-oxo analog (4-oxopiperidine-2-carboxylic acid) .
This separation is governed by the polarity difference between the hydroxyl group (hydrogen bond donor and acceptor) and the ketone group (hydrogen bond acceptor only). The hydroxyl group imparts significantly higher hydrophilicity to the piperidine ring, reducing its interaction with the hydrophobic C18 stationary phase.
Quick Reference: Elution Order
| Mode | First Eluting Peak (
Physicochemical Analysis & Separation Logic
To optimize the separation, one must understand the structural drivers. Both molecules are amphoteric (zwitterionic) pipecolic acid derivatives containing a secondary amine and a carboxylic acid.
Structural Comparison
-
4-Hydroxypiperidine-2-carboxylic acid:
-
Functional Group: Secondary Alcohol (-OH) at C4.
-
Electronic Effect: High polarity; capable of strong hydrogen bonding with the aqueous mobile phase.
-
Stereochemistry: Exists as cis/trans diastereomers (e.g., (2S,4R) vs (2S,4S)). This can lead to peak splitting if not enantiomerically pure.
-
-
4-Oxopiperidine-2-carboxylic acid:
-
Functional Group: Ketone (=O) at C4.
-
Electronic Effect: Moderately polar (dipole moment), but lacks the hydrogen bond donor capability of the alcohol.
-
Geometry: Planar at C4 (
hybridized), affecting steric fit in some chiral phases.
-
The "Zwitterion Challenge"
Both compounds exist as zwitterions at neutral pH.
-
Acidic pH (< 2.5): Carboxylic acid is protonated (
), Amine is protonated ( ). The molecule is cationic. -
Basic pH (> 10): Carboxylic acid is deprotonated (
), Amine is neutral ( ). The molecule is anionic.
Expert Insight: Do not run these at neutral pH (pH 6-8) on C18. The zwitterionic form is highly polar and will elute in the void volume (
Method A: Reverse Phase HPLC (C18)
Recommended for general purity profiling.
This method utilizes "Ion Suppression" (low pH) to protonate the carboxylic acid, driving the molecule into a single cationic state. While cationic species usually tail on C18 due to silanol interactions, the high polarity of these specific analogs requires a low % organic phase.
Experimental Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Perfluorobutyric Acid (HFBA) in Water (Ion-pairing agent) OR 0.1% Formic Acid (if MS detection).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: CAD (Charged Aerosol Detector) or MS (Mass Spec). UV is poor due to lack of chromophore.[2]
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 2% | High aqueous start to retain polar amines. |
| 5.0 | 2% | Isocratic hold to separate the highly polar 4-hydroxy. |
| 15.0 | 30% | Ramp to elute the less polar 4-oxo and impurities. |
| 20.0 | 2% | Re-equilibration. |
Representative Data (Predicted):
-
4-Hydroxy Analog:
-
4-Oxo Analog:
-
Resolution (
): > 2.5 (Baseline separation).
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Recommended for retention of highly polar metabolites.
If the 4-hydroxy analog elutes too close to the void volume in Reverse Phase, switch to HILIC. HILIC works like "reverse" Reverse Phase: water is the "strong" solvent.
Experimental Protocol
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.5 mL/min (HILIC requires lower flow for mass transfer).
-
Temperature: 35°C.
Isocratic Conditions:
-
Ratio: 80% B / 20% A.
-
Mechanism: The water forms a layer on the polar stationary phase.[3] The 4-hydroxy analog partitions more strongly into this water layer than the 4-oxo analog.
Elution Order:
-
4-Oxo Analog (Less interaction with water layer
Elutes First). -
4-Hydroxy Analog (Strong H-bonding with water layer
Elutes Second).
Method C: Derivatization (For UV Sensitivity)
Recommended if MS/CAD is unavailable.
Neither molecule has a strong UV chromophore. To use standard UV detection (254 nm), you must derivatize the secondary amine. FMOC-Cl (9-fluorenylmethyl chloroformate) is the gold standard here.
Workflow: FMOC Derivatization
-
Sample: Dissolve 1 mg of sample in 1 mL Borate Buffer (pH 9.0).
-
Reagent: Add 1 mL of FMOC-Cl solution (5 mM in ACN).
-
Reaction: Vortex and incubate at room temperature for 10 mins.
-
Quench: Add 100 µL of Adamantanamine (ADAM) to react with excess FMOC.
-
Inject: Inject onto C18 HPLC.
Resulting Chromatogram:
The FMOC group is very hydrophobic. It dominates retention, pushing
-
Order: The core polarity difference usually remains: FMOC-4-Hydroxy elutes before FMOC-4-Oxo .
-
Benefit: Detection limit drops from ~100 ppm (underivatized at 210 nm) to ~1 ppm (FMOC at 265 nm).
Visualization of Decision Pathways
Caption: Decision tree for selecting the appropriate chromatographic mode and detection strategy based on available instrumentation.
Expert Troubleshooting & Stability
The Stability Trap (4-Oxo Analog)
Critical Warning: 4-oxopiperidine-2-carboxylic acid is chemically labile. It is a
-
Action: Always prepare the 4-oxo standard fresh in cool, slightly acidic buffer (pH 3-5). Avoid leaving it in the autosampler for >12 hours at room temperature.
Peak Tailing (Secondary Amines)
Both compounds contain secondary amines. On older silica columns, these interact with residual silanols, causing severe tailing.
-
Solution: Use "End-capped" columns (e.g., "Eclipse Plus" or "XSelect").
-
Additive: If tailing persists in RP-HPLC, add 0.05% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though this is incompatible with MS detection. For MS, use Ammonium Formate .
Stereochemical Splitting
The 4-hydroxy analog has two chiral centers (C2 and C4). Synthetic standards are often mixtures of cis and trans isomers.
-
Observation: You may see two peaks for the 4-hydroxy analog even in non-chiral HPLC.
-
Verification: Run the pure standard alone. If it shows two peaks with identical mass spectra, you are separating diastereomers.
References
-
BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Analysis of Pipecolic Acid Enantiomers on Astec CHIROBIOTIC T. Retrieved from
-
Journal of Chromatography A. (2002). High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-Hydroxypiperidine-2-carboxylic acid. Retrieved from
-
SIELC Technologies. (n.d.). Separation of N-Boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from
Sources
Navigating the Chiral Landscape: A Comparative Guide to Determining the Optical Rotation of (S)-4-oxopiperidine-2-carboxylic acid HCl
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug candidates incorporating the piperidine scaffold, such as (S)-4-oxopiperidine-2-carboxylic acid HCl, ensuring enantiomeric purity is paramount.[1][2] Enantiomers, being non-superimposable mirror images, can exhibit vastly different biological activities.[3] This guide provides an in-depth, objective comparison of polarimetry for determining optical rotation against modern chromatographic alternatives, supported by experimental insights to aid researchers in selecting the most appropriate analytical strategy.
The Principle of Optical Rotation and its Measurement
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[4] The extent and direction of this rotation are unique to a specific enantiomer under defined conditions. Polarimetry is the technique used to measure this rotation, providing a rapid and non-destructive method for assessing the enantiomeric purity of a sample.[5] The fundamental relationship is described by Biot's Law:
[α]Tλ = α / (l * c)
where:
-
[α]Tλ is the specific rotation at a given temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotatory.[6]
Experimental Protocol: Determining the Optical Rotation of (S)-4-oxopiperidine-2-carboxylic acid HCl
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a precise amount of (S)-4-oxopiperidine-2-carboxylic acid HCl (e.g., 100 mg). The accuracy of this measurement is critical as the specific rotation is concentration-dependent.
-
Dissolve the sample in a suitable solvent (e.g., methanol or water) in a volumetric flask (e.g., 10 mL) to achieve a known concentration. Ensure complete dissolution. The choice of solvent is crucial as it can influence the observed rotation. Protic solvents are often a good starting point for polar, acidic compounds.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the light path.
-
-
Instrument Preparation:
-
Turn on the polarimeter and the light source (typically a sodium D-line lamp, 589 nm) and allow the instrument to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument using a certified quartz plate or a blank solvent measurement. The blank reading should be close to zero.
-
-
Measurement:
-
Rinse the polarimeter cell (typically 1 dm) with the chosen solvent and then fill it with the blank solvent. Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and record the blank reading.
-
Rinse the cell with the sample solution before filling it. Again, ensure the absence of air bubbles.
-
Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings until a stable value is obtained.
-
-
Calculation of Specific Rotation:
-
Subtract the blank reading from the sample reading to get the corrected observed rotation.
-
Calculate the specific rotation using Biot's Law.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 4. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 5. iajps.com [iajps.com]
- 6. vernier.com [vernier.com]
- 7. rudolphresearch.com [rudolphresearch.com]
A Comparative Crystallographic Guide to 4-Oxopipecolic Acid Hydrochloride and its Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. This guide provides a comprehensive analysis of the crystallographic considerations for 4-oxopipecolic acid hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. While a public crystal structure for 4-oxopipecolic acid hydrochloride is not available, this guide will provide a comparative framework using crystallographic data from structurally similar compounds: DL-proline hydrochloride and 4-piperidinecarboxylic acid (isonipecotic acid) . This approach will equip researchers with the foundational knowledge to undertake crystallographic studies of novel 4-oxopipecolic acid derivatives.
The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, profoundly influence its bioavailability, stability, and manufacturability.[1][2] X-ray crystallography remains the gold standard for elucidating these three-dimensional atomic arrangements, providing critical insights for structure-based drug design and development.[3][4]
This guide will delve into the synthesis of 4-oxopipecolic acid hydrochloride, detail the experimental protocols for obtaining single crystals, and present a comparative analysis of its expected crystallographic features against its known analogs.
The Significance of the 4-Oxopipecolic Acid Scaffold
The pipecolic acid nucleus, a six-membered cyclic amino acid, is a crucial structural component in numerous biologically active compounds.[5] The introduction of a ketone functionality at the 4-position, as in 4-oxopipecolic acid, offers a versatile synthetic handle for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutics, including potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists.
Experimental Protocols
Synthesis of 4-Oxopipecolic Acid Hydrochloride
A reliable method for the synthesis of 4-oxopipecolic acid hydrochloride has been reported in Organic Syntheses.[6] The procedure involves the deprotection and concomitant cyclization of a precursor molecule in an ethereal hydrogen chloride solution.
Protocol:
-
Dissolve tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate (0.0308 mol) in 280 mL of an ice-cooled, saturated solution of hydrogen chloride in ether.
-
Allow the solution to stand at room temperature overnight without stirring.
-
Filter the resulting suspension and immediately wash the filter cake with four portions of dry ether. The hygroscopic nature of the product necessitates rapid washing.[6]
-
Dry the resulting colorless powder under reduced pressure to yield 4-oxopipecolic acid hydrochloride. The reported yield is quantitative.[6]
Crystallization of Small Molecule Hydrochloride Salts
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[7] For small molecule hydrochloride salts, several techniques can be employed.
Workflow for Crystallization and X-ray Analysis
Caption: Workflow for obtaining the crystal structure of a small molecule.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
Solvent Selection: A crucial aspect of crystallization is the choice of solvent. A good solvent will dissolve the compound when heated but show reduced solubility at room temperature or upon the addition of an anti-solvent. For hydrochloride salts, polar solvents such as ethanol, methanol, water, or mixtures thereof are often good starting points.
Comparative Crystallographic Analysis
To anticipate the crystallographic features of 4-oxopipecolic acid hydrochloride, we will compare the known crystal structures of two closely related analogs: DL-proline hydrochloride (a five-membered ring analog) and 4-piperidinecarboxylic acid (lacking the 4-oxo group).
Molecular Structures for Comparison
Caption: Molecular structures of the target compound and its analogs.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for our chosen analogs. This data provides a baseline for what might be expected for 4-oxopipecolic acid hydrochloride.
| Parameter | DL-Proline Hydrochloride | 4-Piperidinecarboxylic Acid | 4-Oxopipecolic Acid HCl (Predicted) |
| Formula | C5H10ClNO2 | C6H11NO2 | C6H10ClNO2 |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P21/a | P21/c | Centrosymmetric |
| a (Å) | 12.49 | 8.875 | - |
| b (Å) | 6.71 | 10.155 | - |
| c (Å) | 8.70 | 7.218 | - |
| β (˚) | 93.42 | 96.58 | - |
| Z | 4 | 4 | 4 or 8 |
| Key H-Bonds | N-H···Cl, O-H···Cl | N-H···O, O-H···O (zwitterionic) | N-H···Cl, O-H···Cl, C-H···O |
| Reference | [8] | CSD Refcode: NIYPOB | - |
Analysis and Predictions
-
Crystal System and Space Group: Both known analogs crystallize in the monoclinic system, which is very common for small organic molecules. It is highly probable that 4-oxopipecolic acid hydrochloride would also crystallize in a common, centrosymmetric space group like P21/c or P21/a.
-
Molecular Conformation: In DL-proline hydrochloride, the five-membered pyrrolidine ring is puckered.[8] Similarly, the six-membered piperidine ring in 4-oxopipecolic acid hydrochloride will adopt a non-planar conformation, likely a chair or a twisted-boat, to minimize steric strain. The presence of the sp2-hybridized carbonyl carbon at the 4-position will influence the ring's geometry compared to 4-piperidinecarboxylic acid.
-
Hydrogen Bonding: This is a critical determinant of the crystal packing.
-
In DL-proline hydrochloride, both the imino and carboxyl groups are protonated, leading to a network of hydrogen bonds with the chloride anion (N-H···Cl and O-H···Cl).[8]
-
4-piperidinecarboxylic acid exists as a zwitterion in the solid state, with the amino group protonated and the carboxylic acid deprotonated. This results in strong N-H···O hydrogen bonds between molecules.
-
For 4-oxopipecolic acid hydrochloride, we can predict a hydrogen bonding network similar to DL-proline hydrochloride. The piperidine nitrogen and the carboxylic acid hydroxyl group will be protonated and act as hydrogen bond donors to the chloride anion. Additionally, the ketone oxygen at the 4-position can act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions with neighboring molecules, which could lead to a more complex and dense packing arrangement.
-
Conclusion and Outlook
While the definitive crystal structure of 4-oxopipecolic acid hydrochloride awaits experimental determination, a comprehensive analysis of its structural analogs, DL-proline hydrochloride and 4-piperidinecarboxylic acid, provides a robust predictive framework. Researchers can anticipate that this compound will likely crystallize in a monoclinic system, with a hydrogen bonding network dominated by interactions with the chloride anion. The chair-like conformation of the piperidine ring will be influenced by the 4-oxo group, which may also participate in weaker intermolecular interactions.
The experimental protocols and comparative data presented in this guide offer a solid foundation for scientists in the pharmaceutical industry to pursue the crystallization and structural elucidation of 4-oxopipecolic acid derivatives. Such studies are indispensable for understanding the solid-state properties of these promising scaffolds and accelerating their development into novel therapeutics. The ability to correlate the three-dimensional structure with physicochemical properties is a cornerstone of modern drug development, and this guide serves as a critical resource for that endeavor.[3][4]
References
-
A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved February 24, 2026, from [Link]
- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
-
The Role of Crystallography in Drug Development. (n.d.). OMICS International. Retrieved February 24, 2026, from [Link]
- Mitsui, Y., Tsuboi, M., & Iitaka, Y. (1969). The crystal structure of DL-proline hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(11), 2182-2192.
- Obrecht, J.-P., & Schmid, R. (1993). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses, 72, 163.
- Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1696.
-
Blundell, T. L. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Retrieved February 24, 2026, from [Link]
- Gillard, J., Abraham, W., Anderson, P. C., Beaulieu, P. L., Bogri, T., Bousquet, Y., Grenier, L., Guse, I., & Lavallée, P. (1991). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry, 56(24), 6751–6756.
-
Mitsui, Y., Tsuboi, M., & Iitaka, Y. (1969). The crystal structure of DL-proline hydrochloride. Scilit. Retrieved February 24, 2026, from [Link]
- Kwiecień, A., Wujkowska, Z., & Daszkiewicz, M. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.
-
Kwiecień, A., Wujkowska, Z., & Daszkiewicz, M. (2013). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. Retrieved February 24, 2026, from [Link]
-
DL-Proline Monohydrate. (n.d.). Scite.ai. Retrieved February 24, 2026, from [Link]
- Myung, K., Kim, H., & Kim, K. (2005). DL-Proline. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2764–o2766.
-
Synthesis of the cis-4-hydroxyphosphopipecolic acid 4a. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Englert, U., Lamberts, A., & Gütksch, M. (2018). Redetermination of the solvent-free crystal structure of l-proline.
- Miller, A. D., & Shay, J. J. (2019). Synthesis of Enantiopure ε‑Oxapipecolic Acid. Organic Letters, 21(22), 9034–9038.
-
Small molecule crystallography. (n.d.). Excillum. Retrieved February 24, 2026, from [Link]
-
Isonipecotic acid. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
4-Piperidinecarboxylic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Small Molecule X-ray Crystallography. (n.d.). NC State University. Retrieved February 24, 2026, from [Link]
-
Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. Retrieved February 24, 2026, from [Link]
- Le-Deygen, I. M., et al. (2014). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. Molecular Diversity, 18(1), 51-59.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zienjournals.com [zienjournals.com]
- 4. omicsonline.org [omicsonline.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. excillum.com [excillum.com]
- 8. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Oxopiperidine-2-carboxylic acid hydrochloride
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Oxopiperidine-2-carboxylic acid hydrochloride (CAS No. 99979-55-2), grounded in established safety principles and regulatory awareness.[1][2]
The core principle of chemical disposal is risk mitigation. Improper disposal not only poses a direct threat to laboratory personnel and the environment but can also result in significant regulatory penalties. This guide is designed to provide a clear and logical framework for handling this specific compound, ensuring that safety and compliance are integrated into your laboratory's workflow.
Hazard Assessment and Waste Profile
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic organic compound.[2][3][4] While specific toxicity data for this exact compound is not extensively published, the precautionary principle dictates that it should be handled as a hazardous substance based on its chemical structure and the known properties of related compounds.
Key Hazard Considerations:
-
Piperidine Moiety: Piperidine and its derivatives can exhibit a range of toxicological effects.[5][6][7][8]
-
Acidic Nature: As a hydrochloride salt of a carboxylic acid, it can be corrosive.
-
Reactivity: It is incompatible with strong oxidizing agents and strong acids.[8]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[8]
Given these properties, this compound must be treated as hazardous chemical waste . It should never be disposed of in standard laboratory trash or flushed down the drain.[9]
| Property | Information | Implication for Disposal |
| Physical State | Solid, powder[] | Requires careful handling to avoid dust generation. |
| Chemical Class | Halogenated Organic Acid | Must be segregated as halogenated organic waste. |
| Incompatibilities | Strong oxidizing agents, strong acids[8] | Must be stored separately from these materials in the waste accumulation area. |
| Primary Hazards | Potential for skin and eye irritation; toxic decomposition products. | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound from the point of generation to its transfer to your institution's Environmental Health and Safety (EHS) department.
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure through inhalation, ingestion, or skin contact.
-
Eye Protection: Safety glasses with side shields or safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
All materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Contaminated weighing paper, pipette tips, and gloves.
-
Any absorbent material used to clean up small spills.
Collect these materials in a designated solid waste container at your workstation. This container should be clearly labeled to avoid mixing with non-hazardous waste.
The integrity of the waste container is crucial to prevent leaks and exposure.
-
Container Type: Use a wide-mouth, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle). The container must be in good condition with a tightly fitting lid.
-
Labeling: This is a critical step for regulatory compliance and safety. The label must include:
-
The words "Hazardous Waste ".[11]
-
The full chemical name: "This compound ".
-
The date when the first waste was added to the container (Accumulation Start Date).
-
The name and contact information of the generating researcher or lab.
-
Improper segregation of chemical waste is a common cause of laboratory incidents.
-
Segregation: This waste should be categorized as solid, halogenated organic waste . It must be stored separately from:
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[11]
Once your waste container is full or has been in accumulation for the maximum allowable time (consult your institution's EHS guidelines, often 12 months for academic labs under Subpart K), you must arrange for its pickup.[14]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.
-
Do Not Transport Off-Site: Never attempt to transport hazardous waste yourself to an off-site disposal facility. This must be done by a licensed hazardous waste contractor arranged by your EHS department.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material. Avoid creating dust.
-
Place the swept material and any contaminated cleaning supplies into your hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
If there is an inhalation hazard, leave the area and close the doors.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
The Regulatory Framework: Trust and Verification
The procedures outlined in this guide are based on the principles of the Resource Conservation and Recovery Act (RCRA), the primary U.S. federal law governing hazardous waste management.[15] Many academic institutions operate under Subpart K of RCRA, which provides specific guidelines for managing hazardous waste in laboratories.[16][17]
The ultimate responsibility for compliant waste disposal lies with the waste generator. By adhering to these procedures and consulting with your institution's EHS professionals, you build a self-validating system of safety and compliance. Your EHS department serves as the authoritative resource for your specific location's regulations and disposal contractor requirements.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of North Carolina at Chapel Hill EHS. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
- American Chemical Society. Hazardous Waste and Disposal.
- BenchChem. (2025). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
- ChemSupply Australia. Safety Data Sheet PIPERIDINE.
- U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.
- Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
- Hazardous Waste Experts. (2020, June 30). How To Dispose Non-Hazardous Waste.
- Clean Management Environmental Group. Nonhazardous Waste Disposal (TSDF) Facility.
- U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities.
- Case Western Reserve University. RCRA | Environmental Health and Safety.
- NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
- AdooQ BioScience. CAS 166042-99-5 ((2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride).
- MuseChem. Buy (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (EVT-1206531) | 126641-65-4.
- ChemScene. 2306253-32-5 | (R)-4-oxopiperidine-2-carboxylic acid hydrochloride.
- National Center for Biotechnology Information. 4-Oxopiperidine-2-carboxylic acid. PubChem Compound Summary for CID 14263783.
- Synblock. CAS 99979-55-2 | this compound.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. CAS 99979-55-2 | this compound - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 14263783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. carlroth.com [carlroth.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. acs.org [acs.org]
- 11. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. epa.gov [epa.gov]
- 17. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
A Guide to Personal Protective Equipment for Handling 4-Oxopiperidine-2-carboxylic acid hydrochloride
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-Oxopiperidine-2-carboxylic acid hydrochloride (CAS No. 99979-55-2)[1]. Given that comprehensive toxicological data for this specific compound is not extensively published, this document establishes a robust safety framework by analyzing the known hazards of its core chemical structures: the piperidine ring and the hydrochloride salt. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: A Synthesis of Structural Analog Analysis
A thorough risk assessment for a compound with limited specific data necessitates an evaluation of its constituent chemical moieties. This compound is a heterocyclic compound that combines the structural features of a piperidine derivative with the properties of a hydrochloride salt.
-
The Piperidine Moiety : The parent compound, piperidine, is a cyclic secondary amine known for its significant hazards. It is classified as corrosive, causing severe skin burns and eye damage.[2] It is also toxic upon skin contact and can be fatal if inhaled.[3] Crucially, piperidine can be absorbed through the skin, meaning exposure can occur even without direct contact with broken skin.[2][4] Therefore, derivatives like this compound must be handled with precautions against dermal and inhalation exposure.
-
The Hydrochloride Salt : The hydrochloride portion of the molecule indicates it is an acidic salt. Hydrochloride salts are corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6][7] As a solid, the primary physical hazard is the generation of fine dust during handling, which can be easily inhaled.[8][9]
Based on this analysis, the following hazards should be assumed for this compound:
| Hazard Category | Anticipated Risk | Rationale |
| Skin Corrosion/Irritation | High | Corrosive nature of the piperidine ring and acidic properties of the hydrochloride salt.[2][5] |
| Serious Eye Damage | High | The compound is expected to be extremely destructive to eye tissue.[5][10] |
| Respiratory Irritation | High | Inhalation of dust can cause irritation and potential damage to the respiratory tract.[5][10] |
| Acute Toxicity (Dermal/Inhalation) | Moderate to High | The parent piperidine is toxic via these routes; this derivative should be handled as potentially toxic.[3] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective control measures. The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls: The First Line of Defense All work involving this compound powder must be conducted in a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood contains dust at the source, preventing inhalation and minimizing contamination of the laboratory environment. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8]
Administrative Controls: Standardizing Safe Practices Safe handling is reinforced by robust administrative controls, including:
-
Standard Operating Procedures (SOPs): Your institution must have a specific SOP for handling corrosive and potentially toxic solids.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide before commencing work.
-
Designated Work Area: Clearly demarcate the area within the fume hood where the compound will be handled to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Final Safeguard
The following table outlines the minimum required PPE for handling this compound. Selection of specific equipment should always be confirmed with your institution's Environmental Health and Safety (EHS) department.
| Body Area | Recommended PPE | Critical Rationale & Specifications |
| Eyes/Face | Chemical Splash Goggles AND Face Shield | Goggles provide a seal against dust and splashes. A face shield is required to protect the entire face from splashes, especially when handling larger quantities or making solutions.[6][11] |
| Hands | Chemical-Resistant Gloves (Nitrile minimum) | Nitrile gloves offer good initial protection against powders and incidental splashes.[5] For prolonged handling or when making solutions, consult glove manufacturer data for resistance to acidic and amine-containing compounds. Always double-glove. |
| Body | Flame-Resistant Laboratory Coat | A lab coat worn fully buttoned provides a critical barrier against spills. Ensure it is a proper fit and made of appropriate material. Full-length pants and closed-toe shoes are mandatory.[5] |
| Respiratory | None (if used in a fume hood) | A properly functioning chemical fume hood provides adequate respiratory protection.[5] For emergency situations like a large spill or ventilation failure, a respirator with an acid gas cartridge and a P100 (particulate) filter is necessary. Use requires prior medical clearance, training, and fit-testing.[5] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination.
Caption: The safe handling workflow, from preparation to post-handling cleanup.
Procedural Steps:
-
Preparation : Before handling the compound, ensure your designated fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and prepare waste containers.[8]
-
Donning PPE : Put on all required PPE as detailed in the table above before entering the designated work area.
-
Weighing and Transfer :
-
Spill Management :
-
For minor spills within the fume hood, avoid breathing in the dust.[8]
-
Carefully sweep up the spilled solid using a dustpan and brush designated for chemical waste.
-
Place the collected material into a clearly labeled container for hazardous waste.[9]
-
Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
-
-
Post-Handling & Doffing PPE :
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation : All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Institutional Guidelines : Do not mix this waste with other waste streams. Follow all local, state, and federal regulations for chemical waste disposal as directed by your institution's EHS department.[10][12]
-
Neutralization : Due to its acidic nature, aqueous waste solutions may potentially be neutralized prior to disposal. However, this must only be done with the explicit approval and under the guidance of your EHS department.[8]
By integrating this expert guidance into your laboratory practices, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
-
WorkSafe. (2022). Piperidine. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. [Link]
-
Australian National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. [Link]
-
Procyon Group. (2025). What are the storage stability of Piperidine Series compounds over time?[Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. [Link]
-
AAPPTEC. MSDS - Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. [Link]
-
Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid. [Link]
-
OMAL. Hydrochloric Acid Hazard and How to Stay Safe. [Link]
Sources
- 1. CAS 99979-55-2 | this compound - Synblock [synblock.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. ercoworldwide.com [ercoworldwide.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. 4-Piperidinecarboxylic acid(498-94-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
